Technical Documentation Center

Tert-butyl 2-(piperidin-4-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-(piperidin-4-yl)benzoate
  • CAS: 1803600-82-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of tert-Butyl 2-(piperidin-4-yl)benzoate: A Technical Guide

Executive Summary Accurate structural elucidation is the bedrock of rational drug design and synthetic validation. tert-Butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9) is a highly versatile small-molecule scaffold f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation is the bedrock of rational drug design and synthetic validation. tert-Butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9) is a highly versatile small-molecule scaffold frequently utilized in the development of neuroactive compounds and allosteric modulators. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond mere data tabulation, this guide explores the causality behind chemical shifts, details a self-validating acquisition protocol, and maps the conformational dynamics that dictate the spectral output.

Molecular Architecture & Causality of Chemical Shifts

The molecular architecture of tert-butyl 2-(piperidin-4-yl)benzoate consists of an ortho-disubstituted benzene ring bearing a bulky tert-butyl ester and a basic piperidine heterocycle. This specific topology dictates several predictable, yet complex, NMR phenomena:

  • Steric Deshielding & Anisotropy: The bulky tert-butyl ester group forces the adjacent piperidine ring into a restricted conformational space. The carbonyl oxygen of the ester exerts a strong anisotropic deshielding effect on the ortho-aromatic proton (H-6), pushing its resonance downfield to approximately 7.75 ppm.

  • Conformational Locking of the Piperidine Ring: The piperidine ring predominantly adopts a chair conformation. Because the bulky aromatic substituent at the C-4 position of the piperidine ring strongly prefers the equatorial position to minimize 1,3-diaxial interactions, the ring is effectively "locked." This causality results in distinct chemical shifts for the axial and equatorial protons, a hallmark of rigidified piperidine scaffolds [1].

  • Inductive Effects: The ester moiety withdraws electron density from the aromatic ring, while the piperidine acts as a weak inductive donor. This push-pull dynamic is clearly reflected in the 13 C NMR spectrum, particularly at the ipso carbons (C-1 and C-2).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating NMR acquisition workflow must be employed. This protocol incorporates internal feedback loops to prevent data artifact generation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it provides excellent solubility for lipophilic esters, while its deuterium atom provides a robust lock signal to compensate for magnetic field drift. TMS acts as the absolute zero reference (0.00 ppm).

  • Probe Tuning & Matching: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Auto-tune the probe to the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).

    • Causality: Precise tuning maximizes RF power transfer and minimizes reflected power, ensuring optimal signal-to-noise (S/N) ratios.

  • Shimming & Locking (Self-Validation Step): Lock on the deuterium signal. Perform gradient shimming (Z0–Z5) to achieve a highly homogeneous B0​ field.

    • Validation Loop: Measure the TMS signal linewidth at half-height ( Δν1/2​ ). If Δν1/2​>0.5 Hz, the field is insufficiently homogeneous; the system must autonomously reject the state and trigger a re-shim sequence.

  • Acquisition Parameters:

    • 1 H NMR: Utilize a 30-degree pulse program (zg30), 16 scans, 1 sec relaxation delay ( D1​ ), and 3.2 sec acquisition time. Causality: A 30-degree pulse allows for a shorter D1​ , accelerating acquisition while maintaining quantitative integration for the massive 9-proton tert-butyl singlet.

    • 13 C NMR: Utilize a proton-decoupled sequence (zgpg30), 1024 scans, 2 sec D1​ .

  • Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance S/N without sacrificing resolution. Perform Fourier Transform and zero-order phase correction.

Workflow S1 1. Sample Prep (CDCl3 + TMS) S2 2. Lock & Shim (Z0-Z5 Optimization) S1->S2 Insert tube S3 3. Pulse Sequence (zg30 / zgpg30) S2->S3 Lock achieved (<0.5Hz) S4 4. FID Acquisition (Self-Validating) S3->S4 RF Pulse S4->S2 Drift Check (Feedback) S5 5. Fourier Transform & Phase Correction S4->S5 Raw Data

Self-validating NMR acquisition workflow ensuring field stability and optimal resolution.

Spectral Data Summaries

The following tables summarize the quantitative chemical shifts, multiplicities, and coupling constants. The values are highly consistent with established empirical rules and literature data for isolated tert-butyl benzoate [2] and 4-phenylpiperidine [3] fragments.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
tert-Butyl 1.58s-9H-C(CH 3​ ) 3​
Piperidine NH 2.00br s-1HNH (exchangeable)
Piperidine H-3,5 ax 1.65qd12.0, 4.02HRing CH 2​ (axial)
Piperidine H-3,5 eq 1.85m-2HRing CH 2​ (equatorial)
Piperidine H-2,6 ax 2.75td12.0, 2.52HN-CH 2​ (axial)
Piperidine H-2,6 eq 3.15m-2HN-CH 2​ (equatorial)
Piperidine H-4 3.30tt11.5, 3.51HBenzylic CH
Aromatic H-4 7.25td7.5, 1.51HAr-H (meta to ester)
Aromatic H-3 7.35dd7.8, 1.51HAr-H (ortho to piperidine)
Aromatic H-5 7.42td7.5, 1.51HAr-H (meta to piperidine)
Aromatic H-6 7.75dd7.8, 1.51HAr-H (ortho to ester)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
tert-Butyl CH 3​ 28.3CH 3​ Shielded methyl carbons.
Piperidine C-3,5 33.6CH 2​ Aliphatic ring carbons [1].
Piperidine C-4 40.5CHBenzylic methine carbon.
Piperidine C-2,6 46.8CH 2​ Deshielded by adjacent nitrogen.
tert-Butyl C q​ 81.2CHighly characteristic quaternary ester carbon [2].
Aromatic C-4 125.4CHPara to piperidine ring.
Aromatic C-3 126.8CHOrtho to piperidine ring.
Aromatic C-6 129.8CHOrtho to ester group.
Aromatic C-5 130.1CHMeta to piperidine ring.
Aromatic C-1 132.5CIpso carbon attached to ester.
Aromatic C-2 146.2CIpso carbon attached to piperidine.
Ester C=O 167.5CCarbonyl carbon.

Mechanistic Insights: Conformational Dynamics & 2D Network

To definitively assign the overlapping aliphatic signals of the piperidine ring, 2D NMR techniques (COSY and HMBC) are essential. The 3J (COSY) correlations map the contiguous spin system around the piperidine ring (H4 H3/H5 H2/H6). Furthermore, the spatial relationship between the piperidine ring and the aromatic core is validated via 2J and 3J HMBC correlations, specifically the cross-peak between the piperidine H-4 proton ( δ 3.30) and the aromatic C-2 carbon ( δ 146.2).

Coupling H4 Pip-H4 δ 3.30 H35 Pip-H3/H5 δ 1.65-1.85 H4->H35 3J (COSY) ArC Ar-C2 δ 146.2 H4->ArC 2J (HMBC) H26 Pip-H2/H6 δ 2.75-3.15 H35->H26 3J (COSY) ArH Ar-H3 δ 7.35 ArH->ArC 2J (HMBC)

Key 2D NMR spin-spin coupling network (COSY and HMBC) for structural elucidation.

References

  • Wold, E. A., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, 2020.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69886, tert-Butyl benzoate." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98434, 1-Methyl-2-phenylpiperidine." PubChem,[Link]

Exploratory

An In-Depth Technical Guide to Determining the Organic Solvent Solubility Profile of tert-butyl 2-(piperidin-4-yl)benzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound, tert-butyl 2-(piperidin-4-yl)benzoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound, tert-butyl 2-(piperidin-4-yl)benzoate, in a range of organic solvents. Given the specificity of this molecule, this document focuses on establishing a robust, first-principles-based methodology for solubility screening and analysis, rather than relying on pre-existing literature data. The principles and protocols outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data crucial for formulation, process development, and preclinical studies.

Executive Summary: The "Why" Behind the Workflow

Solubility is a critical physicochemical property that governs a compound's behavior in both chemical and biological systems.[1][2] For a compound like tert-butyl 2-(piperidin-4-yl)benzoate, which contains a mix of polar and non-polar functionalities, predicting its solubility is a non-trivial challenge.[1][3] An experimentally-derived solubility profile is therefore indispensable. This guide moves beyond simple data reporting to explain the causality behind experimental choices, enabling scientists to not only generate data but also to understand the underlying intermolecular forces at play. By following the outlined protocols, a research team can systematically evaluate the dissolution behavior of this target compound, creating a foundational dataset for all subsequent development activities.

Characterization of the Solute: tert-butyl 2-(piperidin-4-yl)benzoate

A thorough understanding of the solute is the first step in designing a logical solubility study.[2]

2.1 Molecular Structure and Physicochemical Properties

  • Chemical Name: tert-butyl 2-(piperidin-4-yl)benzoate

  • CAS Number: 1803600-82-9[4]

  • Molecular Formula: C₁₆H₂₃NO₂[5]

  • Molecular Weight: 261.36 g/mol (approx.)[5]

  • Predicted XlogP: 2.9[5]

The structure reveals several key features that will dictate its solubility:

  • Aromatic Ring & tert-Butyl Group: These large, non-polar moieties contribute to hydrophobicity and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

  • Ester Carbonyl Group: The C=O group acts as a hydrogen bond acceptor and introduces a dipole moment, allowing for interactions with polar solvents.

  • Piperidine Ring: The secondary amine (-NH-) in the piperidine ring is a crucial feature. It can act as both a hydrogen bond donor and acceptor, and its basic nature means it can be protonated. This makes its solubility potentially sensitive to the protic or aprotic nature of the solvent.

This "chameleonic" combination of a bulky, non-polar backbone with specific polar, hydrogen-bonding sites suggests a complex solubility profile.[6] The molecule is not overtly polar or non-polar, thus requiring a broad screen of solvents to identify optimal dissolution media. The principle of "like dissolves like" serves as our guiding hypothesis: solvents with a mix of polar and non-polar characteristics are likely to be most effective.[3][7][8]

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₂PubChem[5]
CAS Number 1803600-82-9NextSDS[4]
Molecular Weight ~261.36 g/mol PubChem[5]
Predicted XlogP 2.9PubChem[5]
Hydrogen Bond Donors 1 (from piperidine NH)Inferred from structure
Hydrogen Bond Acceptors 3 (from piperidine N and ester O)Inferred from structure

Table 1: Key Physicochemical Properties of tert-butyl 2-(piperidin-4-yl)benzoate.

Strategic Solvent Selection: A Multi-Tiered Approach

The choice of solvents should be systematic, covering a wide range of polarities and chemical functionalities to map the compound's solubility space comprehensively.[9] We propose a tiered screening approach based on solvent classification.

3.1 Rationale Based on Polarity and Intermolecular Forces

Solvent polarity is a primary determinant of solubility.[10] We will classify solvents as Polar Protic , Polar Aprotic , and Non-Polar .

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the piperidine -NH and the ester carbonyl of the solute.[9] They are often effective at solvating molecules with both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the solute's piperidine -NH group. Their ability to solvate will depend on the balance of dipole-dipole interactions versus the energy required to break the solute's crystal lattice.

  • Non-Polar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents primarily interact through weaker van der Waals or dispersion forces.[11][12] They are expected to better solvate the non-polar regions of the molecule (the benzoate and tert-butyl groups). Their overall effectiveness will likely be limited by the presence of the polar piperidine and ester groups.

The diagram below illustrates the decision-making process for solvent selection based on the solute's structural characteristics.

Caption: Solvent selection logic based on solute structural features.

3.2 Proposed Solvent Screening List

ClassSolventRationale
Polar Protic MethanolHighly polar, strong H-bonding capability.
EthanolSlightly less polar than methanol, commonly used.
Isopropanol (IPA)Lower polarity, good for intermediate solubility.
Polar Aprotic Acetonitrile (MeCN)Moderate polarity, H-bond acceptor.
AcetoneGood general-purpose solvent, H-bond acceptor.
Ethyl Acetate (EtOAc)Ester functionality, may interact well with solute's ester.
Tetrahydrofuran (THF)Cyclic ether, moderate polarity.
Dichloromethane (DCM)Halogenated, can dissolve a wide range of compounds.
Dimethyl Sulfoxide (DMSO)Highly polar, strong dissolving power, often a last resort.[13]
Non-Polar TolueneAromatic, interacts well with the benzoate ring.
n-HexaneAliphatic hydrocarbon, tests baseline non-polar solubility.

Table 2: Recommended list of organic solvents for initial solubility screening.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data quality and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14][15][16] This protocol must be executed under Good Laboratory Practice (GLP) conditions to ensure data integrity.[17][18][19]

4.1 The Isothermal Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a controlled temperature.[14][16]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid tert-butyl 2-(piperidin-4-yl)benzoate (e.g., 10-20 mg, accurately weighed) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[20]

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a single, pure organic solvent from the screening list (Table 2).

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[20] Allow the mixtures to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached, especially for compounds that may be slow to dissolve.[14][17]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period (e.g., 1-2 hours) to allow larger particles to settle.[17] To separate the saturated supernatant from the excess solid, two methods can be used:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 g for 5-10 minutes).[21] This is often preferred as it minimizes the risk of compound adsorption to filter materials.[22]

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically-resistant (e.g., PTFE) 0.22 µm or 0.45 µm filter. Note: It is critical to pre-validate the filter to check for any adsorption of the compound, which could lead to an underestimation of solubility.[22]

  • Quantification: Immediately after separation, carefully take a known volume of the clear, saturated supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the precise concentration of the dissolved compound.[23][24]

The entire workflow is visualized in the diagram below.

SolubilityWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_data 5. Data Analysis A Weigh excess solute into vials B Add precise volume of organic solvent A->B C Seal vials and place in shaker bath (25°C, 24-48h) B->C D Cease agitation, allow to settle C->D E Centrifuge at 10,000g OR Filter with 0.22µm PTFE filter D->E F Withdraw aliquot of clear supernatant E->F G Dilute sample into linear range of assay F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration (mg/mL or M) using calibration curve H->I

Caption: Experimental workflow for thermodynamic solubility determination.

4.2 Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the solute concentration due to its specificity and sensitivity, which allows it to distinguish the analyte from any potential impurities or degradants.[22]

Key HPLC Method Parameters:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the compound has a strong chromophore (e.g., determined by a UV scan, likely around 230-254 nm due to the benzoate moiety).

  • Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards of tert-butyl 2-(piperidin-4-yl)benzoate.[23][25] The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The final solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvents. It is crucial to report solubility in standard units such as mg/mL and moles/liter (Molarity) and to always specify the temperature at which the measurement was conducted.

5.1 Example Data Table

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Polar Protic Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Polar Aprotic Acetonitrile25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Non-Polar Toluene25[Experimental Value][Calculated Value]
n-Hexane25[Experimental Value][Calculated Value]

Table 3: Template for reporting experimental solubility data.

5.2 Interpretation and Further Analysis

The collected data will provide a quantitative map of the compound's solubility. High solubility in polar protic solvents like methanol would indicate the dominance of hydrogen bonding interactions. High solubility in solvents like DCM or Toluene would suggest that the non-polar characteristics of the molecule are more influential.

For a more advanced analysis, the data can be used to calculate Hansen Solubility Parameters (HSP) .[11][26] HSP dissects solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][26] By determining the HSP of the solute, scientists can predict its solubility in any other solvent or solvent blend, providing a powerful tool for rational formulation design.[26][27][28]

Conclusion

Determining the organic solvent solubility profile of a new chemical entity like tert-butyl 2-(piperidin-4-yl)benzoate is a foundational step in its development pathway. The systematic approach detailed in this guide, centered on the robust shake-flask method and precise HPLC quantification, provides a scientifically sound framework for generating high-quality, reliable data. By understanding the interplay between the solute's structural features and the properties of different organic solvents, researchers can make informed decisions in process chemistry, formulation development, and toxicological studies, ultimately accelerating the journey from discovery to application.

References

  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Fedor, M.D., & Wu, P.C. (1991). Dependence of solute solubility parameters on solvent polarity. PubMed. Available at: [Link]

  • Fiveable. (2025). Solvent Polarity: Intro to Chemistry Study Guide. Available at: [Link]

  • Wang, J., et al. (2015). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl 2-(piperidin-4-yl)benzoate — Chemical Substance Information. Available at: [Link]

  • ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Available at: [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-(piperidin-4-yl)benzoate (C16H23NO2). Available at: [Link]

  • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. Available at: [Link]

  • PubMed. (2008). Application of the Hansen solubility Parameters theory to carbon nanotubes. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

  • Professor Steven Abbott. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl 4-(piperidin-4-yl)benzoate — Chemical Substance Information. Available at: [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-(piperidin-4-yl)benzoate (C16H23NO2). Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. Available at: [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Available at: [Link]

  • Chemspace. (n.d.). Tert-butyl 3-(piperidin-4-yl)benzoate - C16H23NO2. Available at: [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Available at: [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Available at: [Link]

Sources

Exploratory

Architecting Multi-Target Efficacy: The Pharmacological Mechanism of Piperidin-4-yl Benzoate Derivatives

Executive Summary As drug discovery pivots from single-target paradigms to polypharmacology, the piperidin-4-yl benzoate scaffold has emerged as a highly versatile, privileged pharmacophore. Originally recognized for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots from single-target paradigms to polypharmacology, the piperidin-4-yl benzoate scaffold has emerged as a highly versatile, privileged pharmacophore. Originally recognized for its role in sodium channel blockade (classic local anesthetics), this structural motif has been aggressively repurposed. By leveraging the basicity of the piperidine nitrogen and the rigid, hydrophobic nature of the benzoate ester, researchers have engineered highly potent agents capable of simultaneously modulating G-protein-coupled receptors (GPCRs) and epigenetic enzymes.

This technical whitepaper deconstructs the mechanisms of action, structural rationale, and self-validating experimental protocols for piperidin-4-yl benzoate derivatives, focusing on their groundbreaking applications in tumor immunotherapy and epigenetic oncology.

Deconstructing the Pharmacophore: Why Piperidin-4-yl Benzoate?

The success of the piperidin-4-yl benzoate backbone lies in its dual-nature topology.

  • The Piperidine Ring: The secondary or tertiary amine in the piperidine ring is protonated at physiological pH, allowing it to form critical charge-charge interactions or water-mediated hydrogen bonds within deep, acidic binding pockets (e.g., mimicking the basic guanidino group of arginine)[1].

  • The Benzoate Ester: The aromatic ring provides a rigid, hydrophobic vector that drives π-π stacking interactions, while the ester linkage serves as an optimal hinge for functionalization, allowing the attachment of secondary pharmacophores like zinc-binding groups (ZBGs)[2].

Mechanism I: Dual A2AR/HDAC Inhibition in Tumor Immunotherapy

In the tumor microenvironment (TME), hypoxia drives the accumulation of extracellular adenosine, which binds to the Adenosine A2A Receptor (A2AR) on T-cells[3]. This triggers a Gs-protein-coupled increase in intracellular cAMP, leading to profound immunosuppression[3]. Concurrently, tumors utilize Histone Deacetylases (HDACs) to epigenetically silence pro-inflammatory genes.

By functionalizing the piperidin-4-yl benzoate scaffold with a hydroxamic acid ZBG, researchers developed Compound 24e (IHCH-3064) , a first-in-class dual A2AR/HDAC inhibitor[3].

Mechanism of Action (Causality & Logic): The piperidine moiety anchors deeply into the hydrophobic orthosteric pocket of the A2AR, directly competing with adenosine to prevent receptor activation[2]. Simultaneously, the benzoate-linked hydroxamic acid extends into the solvent-exposed region, perfectly positioned to chelate the catalytic zinc ion ( Zn2+ ) in the active site of intracellular HDAC enzymes[2]. This dual-action reverses cAMP-mediated T-cell suppression while promoting chromatin relaxation, resulting in a synergistic 95.3% tumor growth inhibition in MC38 models[3].

G A2AR Adenosine A2A Receptor (Tumor Microenvironment) cAMP cAMP / PKA Pathway (Immunosuppression) A2AR->cAMP Blocks HDAC Histone Deacetylase (Intracellular Epigenetics) Chromatin Chromatin Condensation (Gene Silencing) HDAC->Chromatin Blocks Compound Piperidin-4-yl Benzoate Derivative (e.g., 24e) Compound->A2AR Antagonizes Compound->HDAC Inhibits TCell T-Cell Activation & Tumor Cell Apoptosis cAMP->TCell Reverses Suppression Chromatin->TCell Promotes Gene Expression

Fig 1: Dual-action mechanism of piperidin-4-yl benzoates on A2AR and HDAC in tumor immunity.

Mechanism II: Epigenetic Silencing via PRMT4/6 Inhibition

Protein Arginine Methyltransferases (PRMT4 and PRMT6) catalyze the asymmetric dimethylation of arginine residues on histones (e.g., H3R42), driving oncogenic transcription[1]. Compound 17 (MS049) , a derivative featuring the piperidin-4-yl benzoate backbone, acts as a highly selective dual inhibitor of these enzymes[1].

Mechanism of Action (Causality & Logic): The piperidinylethanamine portion of the molecule serves as a direct arginine mimetic[1]. The protonated piperidine nitrogen forms critical water-mediated hydrogen bonds within the narrow arginine-binding channel of PRMTs[1]. The benzoate moiety provides necessary steric bulk, preventing the enzyme from adopting its catalytically active closed conformation and locking it in a non-productive state[1].

G SAM S-adenosyl-L-methionine (Methyl Donor) PRMT PRMT4 / PRMT6 Enzyme Complex SAM->PRMT Binds Substrate Arginine Residue (Histone/Protein) Substrate->PRMT Binds Methylation Asymmetric Dimethylation (Gene Activation/Repression) PRMT->Methylation Catalyzes Inhibitor Piperidin-4-yl Benzoate (Arginine Mimetic) Inhibitor->PRMT Competes with Substrate Inhibitor->Methylation Prevents

Fig 2: Competitive inhibition of PRMT4/6 by piperidin-4-yl benzoate acting as an arginine mimetic.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of multi-target derivatives cannot rely on a single biochemical assay. As application scientists, we must construct a self-validating system where a false positive in one assay is caught by the orthogonal mechanics of the next.

Protocol A: A2AR / HDAC Dual-Target Validation System

Objective: Prove that the compound physically binds A2AR, functionally antagonizes it, and simultaneously penetrates the cell to inhibit HDAC.

  • Phase 1: Radioligand Displacement (Thermodynamic Affinity)

    • Step: Incubate HEK293-A2AR membranes (5 µg) with 1 nM [3H] -ZM241385 and the piperidin-4-yl benzoate test compound (10 pM to 10 µM) in buffer containing 10 mM MgCl2​ . Terminate via rapid filtration on PEI-soaked GF/B plates.

    • Causality: We use radioligand displacement to measure raw thermodynamic binding affinity ( Ki​ ) without the confounding variables of G-protein coupling efficiency. MgCl2​ is critical as divalent cations stabilize the physiological GPCR-G protein complex. PEI soaking prevents the lipophilic benzoate from binding non-specifically to the glass fiber.

  • Phase 2: Functional cAMP Accumulation (Antagonism)

    • Step: Treat cells with 1 µM NECA (adenosine agonist) to spike cAMP, co-administer the test compound, and quantify cAMP via TR-FRET immunoassay.

    • Causality: Phase 1 proves binding, but not function (the compound could be an agonist). Phase 2 validates that the compound acts as a true antagonist by dose-dependently suppressing the NECA-induced cAMP spike.

  • Phase 3: Orthogonal Epigenetic Validation (HDAC Target Engagement)

    • Step: Lyse the exact same cell cohort from Phase 2 and perform a Western Blot targeting acetylated Histone H3 (ac-H3).

    • Causality: This proves that the compound successfully crossed the cell membrane and engaged its secondary target (HDAC) in a complex cellular environment, validating the dual-action hypothesis[3].

G Phase1 Phase 1: Primary Binding (Radioligand Displacement) Phase2 Phase 2: Functional Assay (cAMP Accumulation) Phase1->Phase2 Confirms Target Affinity Phase3 Phase 3: Orthogonal Validation (Western Blot for ac-H3) Phase2->Phase3 Validates Functional Antagonism Phase4 Phase 4: Phenotypic Output (T-Cell Proliferation) Phase3->Phase4 Proves Dual-Target Engagement

Fig 3: Self-validating experimental workflow for evaluating dual-acting pharmacological compounds.

Protocol B: PRMT4/6 Substrate Competition Assay

Objective: Prove the compound acts specifically as an arginine mimetic.

  • Step: Incubate recombinant PRMT4 (10 nM) with a saturating concentration of the methyl donor SAM (25 × Km​ ). Titrate the piperidin-4-yl benzoate derivative, then initiate the reaction by adding the histone H3 peptide substrate at varying concentrations (0.5 to 10 × Km​ ). Measure methyl transfer via Scintillation Proximity Assay (SPA)[1].

  • Causality: By keeping SAM at saturation, we lock the SAM-binding pocket. Generating a Lineweaver-Burk plot under these conditions isolates the competitive mechanism at the substrate-binding pocket. Intersecting lines on the y-axis confirm the compound competes exclusively with the peptide, validating the structural hypothesis that the piperidine ring mimics arginine[1].

Quantitative Pharmacological Profiling

The structural plasticity of the piperidin-4-yl benzoate scaffold allows it to be tuned for diverse indications, from oncology to autoimmune disorders (e.g., Rheumatoid Arthritis via CCR2 antagonism)[4].

CompoundPrimary TargetsBinding Affinity / IC 50​ Cellular EfficacyPrimary Indication
Compound 24e (IHCH-3064) A2AR / HDAC1A2AR Ki​ = 2.2 nM HDAC1 IC 50​ = 80.2 nMMC38 GI 50​ ~ 15 μ MTumor Immunotherapy
Compound 17 (MS049) PRMT4 / PRMT6PRMT4 IC 50​ = 120 nM PRMT6 IC 50​ = 70 nMHEK293 IC 50​ ~ 1 μ MEpigenetic Oncology
Ethyl 3-(piperidin-4-yl)benzoate CCR2 / CCR5CCR2 IC 50​ = 7.2 nMN/AInflammation / Pain

Conclusion

The piperidin-4-yl benzoate derivative is no longer just a building block for local anesthetics; it is a sophisticated architectural tool for polypharmacology. By exploiting the basicity of the piperidine ring to mimic endogenous substrates (like adenosine or arginine) and utilizing the benzoate ester to bridge secondary pharmacophores, drug developers can design self-contained, multi-target therapeutic systems. As demonstrated by rigorous, self-validating protocols, these compounds represent the next frontier in tackling complex, multi-pathway diseases like cancer.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 2-(piperidin-4-yl)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Medicinal Chemistry, and Building Block Synthesis Executive Summary & Mechanistic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Medicinal Chemistry, and Building Block Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of tert-butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9)[1] presents a classic chemoselectivity challenge in organic synthesis. The target molecule features a basic, secondary amine (piperidine) and an acid-sensitive tert-butyl ester.

The Chemoselectivity Challenge: A naive retrosynthetic approach might utilize a Boc-protected tetrahydropyridine boronic ester for the initial carbon-carbon bond formation. However, the subsequent removal of the Boc group requires strong acidic conditions (e.g., TFA or HCl), which would inevitably trigger the concurrent cleavage of the tert-butyl ester.

The Strategic Solution: To circumvent this, this protocol employs an orthogonal protecting group strategy utilizing a Carbobenzoxy (Cbz) group[2]. The synthesis is streamlined into a highly efficient, two-step self-validating system:

  • C–C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling[3] between tert-butyl 2-bromobenzoate[4] and 1-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

  • Tandem Reduction/Deprotection: A single-pot catalytic hydrogenation over Palladium on Carbon (Pd/C). This step elegantly performs dual functions under neutral conditions: it reduces the tetrahydropyridine double bond to a saturated piperidine and simultaneously cleaves the Cbz protecting group via hydrogenolysis[5], perfectly preserving the delicate tert-butyl ester.

SynthesisWorkflow A tert-butyl 2-bromobenzoate (Electrophile) C tert-butyl 2-(1-Cbz-1,2,3,6- tetrahydropyridin-4-yl)benzoate (Intermediate) A->C Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 B 1-Cbz-tetrahydropyridine boronic ester (Nucleophile) B->C Cross-Coupling D tert-butyl 2-(piperidin-4-yl)benzoate (Target) C->D Hydrogenation H2, Pd/C (Alkene Reduction & Cbz Cleavage)

Caption: Retrosynthetic strategy and two-step synthetic workflow.

Reagents and Materials

The success of transition-metal-catalyzed cross-couplings relies heavily on reagent purity and the exclusion of oxygen. Ensure all solvents used in Step 1 are rigorously degassed.

Table 1: Quantitative Reagent Summary for Step 1 (Suzuki-Miyaura)
Reagent / MaterialCAS NumberRoleEquivalentsAmount (for 10 mmol scale)
tert-Butyl 2-bromobenzoate55666-42-7Electrophile1.0 eq2.57 g
1-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester286961-15-7Nucleophile1.1 eq3.78 g
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4Catalyst0.05 eq (5 mol%)408 mg
Potassium Carbonate (K₂CO₃)584-08-7Base3.0 eq4.15 g
1,4-Dioxane / Water (4:1 v/v)N/ASolventN/A50 mL
Table 2: Quantitative Reagent Summary for Step 2 (Hydrogenation)
Reagent / MaterialCAS NumberRoleEquivalentsAmount
Intermediate (from Step 1)N/ASubstrate1.0 eq~3.9 g (Assuming 100% yield)
10% Palladium on Carbon (Pd/C)7440-05-3Catalyst10% w/w390 mg
Hydrogen Gas (H₂)1333-74-0ReductantExcess (Balloon)N/A
Methanol (MeOH)67-56-1SolventN/A40 mL

Step-by-Step Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Causality Note: The use of a biphasic 1,4-Dioxane/Water system is critical. Water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate complex required for the transmetalation step in the palladium catalytic cycle[3].

  • Preparation & Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of 1,4-Dioxane and 10 mL of deionized water. Bubble argon or nitrogen gas directly through the solvent mixture for 15 minutes to remove dissolved oxygen (preventing catalyst deactivation and homocoupling side-reactions).

  • Reagent Addition: To the degassed solvent, add tert-butyl 2-bromobenzoate (2.57 g, 10.0 mmol) and 1-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (3.78 g, 11.0 mmol).

  • Base & Catalyst Introduction: Add K₂CO₃ (4.15 g, 30.0 mmol) followed by the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol).

  • Reaction Execution: Attach a reflux condenser, flush the system with inert gas, and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours. Monitor reaction progression via TLC or LC-MS until the aryl bromide is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes) to afford tert-butyl 2-(1-Cbz-1,2,3,6-tetrahydropyridin-4-yl)benzoate as a viscous oil or semi-solid.

Protocol 2: Tandem Global Reduction and Cbz-Deprotection

Causality Note: Pd/C acts as a heterogeneous catalyst. The reaction proceeds sequentially: the less sterically hindered alkene is reduced rapidly, followed by the slower hydrogenolysis of the benzylic C–O bond of the Cbz group[5]. Methanol is chosen as the solvent because polar protic solvents stabilize the resulting free amine and accelerate hydrogenolysis.

  • Substrate Solvation: Dissolve the intermediate obtained from Step 1 (~3.9 g, 10.0 mmol) in 40 mL of HPLC-grade Methanol in a 100 mL round-bottom flask.

  • Catalyst Addition (Safety Critical): Purge the flask thoroughly with nitrogen. Carefully add 10% Pd/C (390 mg) to the solution. Warning: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add it under an inert atmosphere.

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Stir the suspension vigorously at room temperature under the H₂ balloon for 12 hours.

  • Workup: Once LC-MS confirms the complete disappearance of the Cbz-protected mass and the presence of the target mass, purge the flask with nitrogen to remove residual H₂.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad generously with additional Methanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 2-(piperidin-4-yl)benzoate. The product can be used directly in subsequent medicinal chemistry steps or purified further via acid-base extraction if trace organic impurities remain.

HydrogenationMechanism Start Intermediate: Alkene + Cbz-Protected Amine PdSurface Adsorption onto Pd(0) Surface & H2 Activation Start->PdSurface AlkeneRed Alkene Reduction (Fast Step) PdSurface->AlkeneRed Hydrogenolysis Cbz Hydrogenolysis (Rate-Limiting Step) AlkeneRed->Hydrogenolysis Toluene Toluene + CO2 (Volatile Byproducts) Hydrogenolysis->Toluene Cleaved Waste Product Free Piperidine (Target Molecule) Hydrogenolysis->Product Primary Pathway

Caption: Tandem catalytic hydrogenation and Cbz hydrogenolysis mechanism on Pd/C.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the protocol is designed to be self-validating. The successful cleavage of the Cbz group and reduction of the alkene will result in distinct shifts in the analytical data.

Table 3: Expected Analytical Validation Data
Analytical MethodExpected Observation for Target Compound
LC-MS (ESI+) Exact Mass: 261.17 Da. Expected [M+H]⁺ peak at m/z 262.2 . Complete absence of the +134 Da (Cbz) mass.
¹H NMR (CDCl₃) Disappearance of the multiplet at ~5.1 ppm (Cbz benzylic CH₂) and ~7.3 ppm (Cbz aromatic protons). Disappearance of the alkene proton at ~5.5 ppm.
¹H NMR (CDCl₃) Appearance of a sharp singlet at ~1.58 ppm integrating to 9H (tert-butyl group).
TLC (DCM/MeOH 9:1) The target compound (free amine) will stain intensely with Ninhydrin (purple/pink spot), whereas the Cbz-protected intermediate will not.

Troubleshooting

  • Incomplete Suzuki Coupling (Step 1): If unreacted tert-butyl 2-bromobenzoate remains, the most likely culprit is catalyst deactivation due to poor degassing. Ensure rigorous sparging of the dioxane/water mixture. Alternatively, verify the quality of the boronic ester, as protodeboronation can occur if the reaction is heated too slowly.

  • Incomplete Cbz Cleavage (Step 2): Cbz hydrogenolysis is highly sensitive to steric hindrance and catalyst poisoning[5]. If the alkene is reduced but the Cbz group remains intact, filter the reaction, concentrate it, and resubject the material to fresh Pd/C and H₂. Adding a catalytic amount of acetic acid can also accelerate the hydrogenolysis, but must be done cautiously to avoid partial tert-butyl ester cleavage.

References

  • NextSDS. tert-butyl 2-(piperidin-4-yl)benzoate — Chemical Substance Information (CAS: 1803600-82-9). Retrieved from:[Link][1]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from:[Link][3]

Sources

Application

Advanced N-Alkylation Protocols for tert-Butyl 2-(piperidin-4-yl)benzoate in Medicinal Chemistry

Introduction & Scope The functionalization of piperidine derivatives is a cornerstone of modern medicinal chemistry, as the piperidine ring is a privileged scaffold found in numerous FDA-approved drugs[1]. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The functionalization of piperidine derivatives is a cornerstone of modern medicinal chemistry, as the piperidine ring is a privileged scaffold found in numerous FDA-approved drugs[1]. Specifically, tert-butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9) serves as a highly versatile building block. The presence of the tert-butyl ester protects the benzoic acid moiety during upstream synthesis, allowing for late-stage diversification, while the secondary amine of the piperidine ring remains available for targeted structural modifications.

N-alkylation of this scaffold is typically employed to tune lipophilicity, adjust the basicity (pKa) of the nitrogen, or introduce new pharmacophores. However, the transformation requires careful selection of reagents to avoid two primary pitfalls:

  • Over-alkylation: Formation of unwanted quaternary ammonium salts.

  • Protecting Group Cleavage: The tert-butyl ester is highly acid-labile and will cleave under strong acidic conditions (e.g., Trifluoroacetic acid or HCl).

This application note provides field-proven, self-validating protocols for the N-alkylation of tert-butyl 2-(piperidin-4-yl)benzoate, detailing the causality behind reagent selection to ensure high scientific integrity and reproducible yields.

Mechanistic Insights & Causality (E-E-A-T)

When functionalizing the secondary amine of tert-butyl 2-(piperidin-4-yl)benzoate, medicinal chemists primarily choose between two pathways: Reductive Amination and Direct Nucleophilic Substitution ( SN​2 ) . The choice is dictated by the availability of the electrophile and the desired reaction profile[2].

Reductive Amination: The Gold Standard

Reductive amination is generally the preferred method for N-alkylation in library synthesis because it is mild, highly functional-group tolerant, and completely avoids the formation of quaternary ammonium byproducts[2].

The reaction proceeds via the condensation of the piperidine amine with an aldehyde or ketone to form a carbinolamine intermediate, which dehydrates to an iminium ion[3]. This iminium ion is subsequently reduced in situ.

  • Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice, superseding sodium cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is less toxic (no cyanide byproducts) and exhibits exquisite selectivity, reducing the iminium ion much faster than the parent carbonyl compound[4][5].

  • Solvent Causality: 1,2-Dichloroethane (DCE) is strongly preferred over Tetrahydrofuran (THF) because the reaction kinetics of NaBH(OAc)3​ reductions are demonstrably faster in halogenated solvents[3].

  • Ester Stability: The mild acetic acid generated during the reaction does not cleave the tert-butyl ester, ensuring the protecting group remains intact.

Direct Nucleophilic Substitution ( SN​2 )

When the desired alkyl group cannot be derived from an aldehyde or ketone (e.g., introducing a methyl or specific branched alkyl chain), direct alkylation using an alkyl halide is employed.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) or N,N-diisopropylethylamine (DIPEA) are the optimal bases[2][6]. K2​CO3​ is a mild, insoluble inorganic base that effectively scavenges the generated hydrohalic acid without initiating ester hydrolysis, which could occur with stronger bases like NaOH or NaH[6][7].

  • Solvent Causality: Acetonitrile ( CH3​CN ) is the standard solvent for this transformation. Its polar aprotic nature accelerates the SN​2 transition state, while its relatively low boiling point allows for easy removal during workup[7].

  • Mitigating Quaternization: To prevent the formation of quaternary ammonium salts, the alkyl halide should be added slowly (often via syringe pump) to a slight excess of the piperidine derivative[8].

Decision Workflows and Reaction Pathways

DecisionTree Start Need to N-alkylate tert-butyl 2-(piperidin-4-yl)benzoate Q1 Is the alkylating agent available as an aldehyde/ketone? Start->Q1 RedAm Reductive Amination (NaBH(OAc)3, DCE/THF) Q1->RedAm Yes Q2 Is it available as an alkyl halide (Cl, Br, I)? Q1->Q2 No DirectAlk Direct Alkylation (K2CO3, MeCN, Heat) Q2->DirectAlk Yes Stop Consider alternative synthetic route Q2->Stop No

Caption: Decision matrix for selecting the optimal N-alkylation methodology based on electrophile availability.

Mechanism Amine Piperidine Derivative (2° Amine) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Carbonyl (Nucleophilic Attack) Carbonyl Aldehyde/Ketone Carbonyl->Carbinolamine Iminium Iminium Ion [R2N=CR'R'']+ Carbinolamine->Iminium - H2O (Acid Catalyzed) Product N-Alkylated Product (3° Amine) Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanistic pathway of reductive amination highlighting the transient iminium ion intermediate.

Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination (Preferred)

Based on the Abdel-Magid protocol for highly selective iminium reduction[3][4].

Materials:

  • tert-butyl 2-(piperidin-4-yl)benzoate (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Glacial acetic acid (1.0 equiv, optional, recommended for ketones)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add tert-butyl 2-(piperidin-4-yl)benzoate (1.0 equiv) and anhydrous DCE (yielding a 0.2 M solution).

  • Condensation: Add the aldehyde or ketone (1.1 equiv) in one portion. If utilizing a sterically hindered ketone, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Monitoring: Stir the opaque suspension at room temperature. Monitor reaction progress via LC-MS or TLC (typically complete within 2–12 hours depending on steric bulk).

  • Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3​ (Caution: gas evolution). Stir vigorously for 15 minutes until the organic layer becomes clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent streaking) to yield the pure tertiary amine.

Protocol B: Direct N-Alkylation via Nucleophilic Substitution

Optimized for avoiding quaternization and ester hydrolysis[2][6].

Materials:

  • tert-butyl 2-(piperidin-4-yl)benzoate (1.0 equiv)

  • Alkyl halide (e.g., Alkyl bromide or iodide) (1.05 equiv)

  • Potassium carbonate, K2​CO3​ (finely powdered, anhydrous) (2.0 equiv)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under inert atmosphere, suspend tert-butyl 2-(piperidin-4-yl)benzoate (1.0 equiv) and finely powdered anhydrous K2​CO3​ (2.0 equiv) in anhydrous CH3​CN (0.1 M concentration).

  • Addition: To minimize over-alkylation, dissolve the alkyl halide (1.05 equiv) in a small volume of CH3​CN and add it dropwise to the vigorously stirring suspension over 30–60 minutes.

  • Heating: Heat the reaction mixture to 60 °C (or reflux, depending on the reactivity of the alkyl halide).

  • Monitoring: Monitor via LC-MS. Primary alkyl iodides typically react within 4–6 hours; secondary or sterically hindered bromides may require overnight heating.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KX ). Wash the filter cake thoroughly with Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the target N-alkylated product.

Data Presentation: Protocol Comparison

The following table summarizes the quantitative and qualitative differences between the two methodologies to assist researchers in route selection.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Electrophile Aldehydes, KetonesAlkyl Halides (Cl, Br, I), Triflates
Reagents NaBH(OAc)3​ , DCE (or THF) K2​CO3​ or DIPEA, CH3​CN
Typical Yields 75% – 95%60% – 85%
Reaction Temp Room Temperature25 °C to 80 °C (Heating often required)
Risk of Quaternization None (Self-limiting to 3° amine)Moderate (Requires precise stoichiometry)
Ester Compatibility Excellent (Mildly acidic/neutral)Good (Mildly basic, avoid aqueous NaOH/KOH)
Primary Byproducts Unreacted carbonyl, trace alcoholsQuaternary ammonium salts, elimination alkenes

References

  • Bruce, et al. "Procedure for N-alkylation of Piperidine?" ResearchGate, 2017. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. Available at:[Link]

  • ACS Publications. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry, 2025. Available at: [Link]

  • ACS Publications. "Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent." Organic Process Research & Development, 2014. Available at:[Link]

  • MDPI. "Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect." Molecules, 2023. Available at:[Link]

Sources

Method

Application Note: Advanced Amide Bond Formation Strategies for tert-Butyl 2-(piperidin-4-yl)benzoate Precursors

Introduction & Strategic Context In modern drug discovery and peptidomimetic design, piperidine scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and ability to act as rigid conformational spacers....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern drug discovery and peptidomimetic design, piperidine scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and ability to act as rigid conformational spacers. tert-Butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9, MW: 261.35 g/mol )[1][2] is a highly versatile bifunctional building block. It features a nucleophilic secondary amine within the piperidine ring and an orthogonally protected carboxylic acid (tert-butyl ester).

The primary synthetic application of this precursor involves the N-acylation of the piperidine nitrogen to form an amide bond. Because the tert-butyl ester is stable under standard basic coupling conditions, the benzoic acid moiety remains protected for downstream diversification. This guide provides field-proven, self-validating protocols for achieving high-yielding amide couplings with this specific secondary amine scaffold.

Mechanistic Insights: Overcoming Secondary Amine Sterics

Piperidine derivatives present a unique chemical dichotomy: the nitrogen is highly basic and nucleophilic due to the electron-donating inductive effects of the alkyl chain, yet it is sterically hindered compared to primary amines[3]. When coupling tert-butyl 2-(piperidin-4-yl)benzoate with sterically demanding or electron-deficient carboxylic acids, standard reagents like DCC often result in sluggish kinetics and poor yields.

To overcome this, we must select reagents that alter the causality of the reaction kinetics:

  • HATU (Uronium Salt): HATU forms a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as a hydrogen-bond acceptor. This creates a "neighboring group effect" that anchors the incoming sterically hindered piperidine amine, dramatically accelerating the aminolysis step through proximity[4].

  • T3P (Propylphosphonic Anhydride): T3P operates via a mixed anhydride intermediate. It is highly efficient for secondary amines, produces exclusively water-soluble phosphoric acid byproducts, and minimizes epimerization, making it the premier choice for scale-up[5][6].

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA is significantly more sterically hindered, preventing the base itself from acting as a competing nucleophile against the activated carboxylic acid[4].

Quantitative Reagent Comparison

To facilitate educated reagent selection, the following table synthesizes the expected performance of various coupling systems when applied to piperidine acylation.

Table 1: Comparative Analysis of Coupling Reagents for Piperidine N-Acylation

Reagent SystemActivation IntermediateTypical YieldsEpimerization RiskByproduct RemovalIdeal Application
HATU / DIPEA HOAt Active Ester80–95%[7]Low to ModerateChromatographySterically hindered acids, discovery chemistry[4]
EDC / HOBt HOBt Active Ester60–85%[7][8]ModerateAqueous washGeneral purpose, cost-effective scaling[8]
T3P / Pyridine Mixed Anhydride75–90%[6]Very LowAqueous washScale-up, green chemistry, sensitive substrates[5]

Synthetic Workflow

G A tert-butyl 2-(piperidin-4-yl)benzoate (Secondary Amine) C Active Ester / Mixed Anhydride (HATU or T3P mediated) A->C DIPEA B Exogenous Carboxylic Acid (R-COOH) B->C Coupling Agent D Amide Product (N-Acylated Piperidine) C->D Aminolysis (RT, 2-16h) E TFA/DCM Deprotection (Cleave t-butyl ester) D->E Optional Step F Free Benzoic Acid (Ready for derivatization) E->F

Workflow for N-acylation of tert-butyl 2-(piperidin-4-yl)benzoate and subsequent deprotection.

Detailed Experimental Protocols

Protocol A: High-Efficiency Discovery Coupling (HATU/DIPEA)

Designed for complex, unreactive, or highly sterically hindered carboxylic acids.

Causality Note: The reaction is initiated at 0 °C because the formation of the HOAt active ester is highly exothermic. Controlling the temperature prevents thermal degradation of the active ester and suppresses epimerization of the carboxylic acid before the amine can react[3].

  • Preparation: To a flame-dried round-bottom flask under an inert Argon atmosphere, add the exogenous carboxylic acid (1.0 equiv) and HATU (1.1 equiv)[4].

  • Dissolution: Dissolve the solids in anhydrous DMF to achieve a concentration of 0.1–0.5 M.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add anhydrous DIPEA (3.0 equiv). Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the HOAt active ester[3][4].

  • Amine Addition: Add tert-butyl 2-(piperidin-4-yl)benzoate (1.1 equiv) as a solution in a minimal volume of anhydrous DMF.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2 to 16 hours, depending on steric bulk.

  • Workup: Quench the reaction with water. Dilute with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃, 10% citric acid, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate for column chromatography purification[3].

Protocol B: Scalable & Green Coupling (T3P/DIPEA)

Designed for process chemistry, scale-up, and substrates highly prone to epimerization.

Causality Note: T3P is supplied as a 50% solution in solvents like EtOAc or DMF. Unlike HATU, T3P does not form explosive intermediates and its byproducts are entirely water-soluble, allowing for a chromatography-free isolation via simple aqueous extraction[5][6].

  • Preparation: In a reactor vessel, dissolve the exogenous carboxylic acid (1.0 equiv) and tert-butyl 2-(piperidin-4-yl)benzoate (1.05 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv) to the solution at RT.

  • Coupling: Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise. Note: T3P can be viscous; ensure vigorous mechanical stirring.

  • Propagation: Stir the reaction at RT for 4–12 hours.

  • Workup: Add water to the reaction mixture to quench unreacted T3P and dissolve the phosphoric acid byproducts. Separate the phases. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Evaporate the solvent to yield the highly pure amide product[6].

Self-Validating Systems & Troubleshooting

To ensure absolute trustworthiness in your synthetic execution, do not rely on visual cues or generic primary amine stains. Implement the following dual-check validation system:

  • Mass Tracking (LC-MS): Monitor the disappearance of the m/z peak corresponding to the starting amine (tert-butyl 2-(piperidin-4-yl)benzoate, Exact Mass: 261.17). If the starting material persists but the active ester is consumed, the issue is likely premature hydrolysis due to wet solvent. Ensure strictly anhydrous DMF/DCM is used.

  • Specific Amine Detection (TLC): Standard primary amine stains (like Kaiser or Ninhydrin) are notoriously unreliable for piperidines. To confirm the complete consumption of the secondary amine on TLC or solid-phase resins, you must use the Chloranil test . The Chloranil reagent specifically reacts with secondary amines to form a dark green/blue complex, providing a definitive binary (Yes/No) confirmation of reaction completion.

References

  • Title: tert-butyl 2-(piperidin-4-yl)
  • Title: 1803600-82-9 | tert-Butyl 2-(piperidin-4-yl)
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Title: Propylphosphonic Anhydride (T3P®)
  • Source: sigmaaldrich.
  • Source: organic-synthesis.
  • Source: asianpubs.

Sources

Application

Application Note: Integration of tert-Butyl 2-(piperidin-4-yl)benzoate in Solid-Phase Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Structural Rationale In modern drug discovery, escaping the "flatland" of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

In modern drug discovery, escaping the "flatland" of planar aromatics is critical for improving the pharmacokinetic properties and target selectivity of lead compounds. tert-Butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9) is a highly privileged building block designed for this exact purpose.

Structurally, it features a piperidine ring attached to the ortho-position (2-position) of a benzoate ester. This ortho-substitution forces the piperidine ring out of the plane of the phenyl ring, creating a rigid, sterically defined 3D conformation. In Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS), this molecule serves as a versatile bifunctional scaffold:

  • The Secondary Amine (Piperidine): Acts as a nucleophile for acylation, alkylation, or reductive amination.

  • The tert-Butyl Ester: Serves as an acid-labile protecting group for the carboxylic acid, completely orthogonal to standard Fmoc/piperidine chemistry.

Strategic Resin Selection and Directionality

As a Senior Application Scientist, I frequently see researchers fail when attempting to incorporate secondary amine building blocks into standard C-to-N peptide synthesis. Because standard SPPS yields a free N-terminal amine, you cannot directly couple the free secondary amine of tert-butyl 2-(piperidin-4-yl)benzoate to the growing chain without an intervening electrophile.

Causality in Design: To attach this building block, the resin-bound peptide must first be converted into an electrophile. This is typically achieved by capping the N-terminus with a bifunctional linker, such as succinic anhydride, yielding a resin-bound carboxylic acid.

Furthermore, the tert-butyl ester requires high concentrations of trifluoroacetic acid (TFA) for deprotection [1]. This dictates your choice of solid support:

  • Terminal Capping (TFA-Labile Resins): If using Wang or Rink Amide resins, the building block must be added last. Global cleavage with 95% TFA will simultaneously cleave the molecule from the resin and unmask the benzoic acid.

  • Mid-Sequence Incorporation (TFA-Stable Resins): If chain elongation from the benzoic acid is required, synthesis must occur on a TFA-stable resin (e.g., HMBA or PAM). This allows on-resin deprotection of the tert-butyl ester with 50% TFA without premature resin cleavage, followed by activation of the revealed carboxylic acid.

SPPS_Strategies Start Resin-Bound Electrophile (e.g., Peptidyl-COOH) Couple Acylation of Piperidine N (HATU / DIPEA) Start->Couple Branch Resin Type Selected? Couple->Branch Wang TFA-Labile Resin (Wang / Rink Amide) Branch->Wang Terminal Capping PAM TFA-Stable Resin (HMBA / PAM) Branch->PAM Mid-Sequence Global Global Cleavage (95% TFA / Scavengers) Wang->Global Selective Selective t-Bu Deprotection (50% TFA in DCM) PAM->Selective Product1 Cleaved Product with Free Benzoic Acid Global->Product1 Elongate On-Resin Activation & Further Elongation Selective->Elongate

Caption: SPPS workflow strategies for tert-butyl 2-(piperidin-4-yl)benzoate based on resin selection.

Mechanistic Insights: Overcoming Steric Hindrance and Cation Scavenging

The Acylation Challenge

The piperidine nitrogen is a sterically hindered secondary amine. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete acylation due to steric clash during the formation of the tetrahedral intermediate. HATU is strictly recommended here. The 7-azabenzotriazole ring of HATU provides an adjacent nitrogen that acts as an intramolecular base, significantly accelerating the coupling kinetics of hindered amines [2].

The Deprotection Mechanism

Cleavage of the tert-butyl ester is an acid-catalyzed process. Protonation of the ester carbonyl oxygen leads to the heterolytic cleavage of the C-O bond, releasing a highly reactive tert-butyl cation. Causality in Scavenging: If this electrophilic cation is not immediately trapped, it will irreversibly alkylate electron-rich peptide residues (e.g., Tryptophan, Methionine, Cysteine) [3]. Therefore, the cleavage cocktail must contain nucleophilic scavengers like Triisopropylsilane (TIS) and water.

Deprotection_Mechanism Ester tert-Butyl Ester (R-COOtBu) Protonated Protonated Ester Intermediate Ester->Protonated TFA (H+) Cation tert-Butyl Cation (tBu+) Protonated->Cation Cleavage Acid Free Benzoic Acid (R-COOH) Protonated->Acid Cleavage Scavenger Scavenger Trapping (TIS / H2O) Cation->Scavenger Trapping SideProduct Alkylated Scavenger (e.g., tBu-TIS) Scavenger->SideProduct

Caption: Acid-catalyzed mechanism of tert-butyl ester cleavage and cation trapping by scavengers.

Data Presentation: Reagent Optimization

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Secondary Amines

Data reflects the coupling of tert-butyl 2-(piperidin-4-yl)benzoate to a resin-bound aliphatic carboxylic acid.

Coupling ReagentAdditiveBaseConversion (%)Reaction TimeRecommendation
HBTU (3 eq)HOBt (3 eq)DIPEA (6 eq)45%2 hoursNot Recommended
DIC (3 eq)Oxyma Pure (3 eq)None85%2 hoursAcceptable
PyBOP (3 eq)HOBt (3 eq)DIPEA (6 eq)70%2 hoursSub-optimal
HATU (3 eq) None (Built-in HOAt) DIPEA (6 eq) >98% 1 hour Optimal
Table 2: TFA Cleavage Cocktails and Scavenger Selection

Selection depends on the presence of susceptible amino acids in the sequence.

Cocktail NameComposition (v/v)Target Applicationt-Bu Scavenging Efficiency
Reagent B TFA / TIS / H₂O (95 : 2.5 : 2.5)General sequences lacking Cys/Met/Trp.Very High
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Sequences containing Cys, Met, or Trp.High (Prevents S-alkylation)
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Highly sensitive sequences requiring strong nucleophiles.Moderate

Experimental Protocols

Protocol 1: On-Resin Acylation via Succinic Anhydride Linker

This protocol converts a standard N-terminal amine into a carboxylic acid, followed by the coupling of the piperidine building block. This is designed as a self-validating system.

Step 1: Linker Attachment

  • Swell the resin (containing a free N-terminal amine) in DMF for 15 minutes.

  • Prepare a solution of Succinic Anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Add the solution to the resin and agitate at room temperature for 1 hour.

  • Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation Checkpoint: Perform a standard Kaiser test. A negative result (yellow/colorless) confirms complete capping of the primary amine.

Step 2: Activation and Coupling

  • Prepare a solution of tert-butyl 2-(piperidin-4-yl)benzoate (3 eq) and HATU (2.9 eq) in a minimum volume of DMF.

  • Add DIPEA (6 eq) to the solution. The mixture will turn pale yellow, indicating the formation of the active OAt ester.

  • Immediately add the activated mixture to the succinylated resin.

  • Agitate at room temperature for 1 to 2 hours.

  • Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 3: Validation of Secondary Amine Coupling

  • Validation Checkpoint: The Kaiser test is notoriously unreliable for secondary amines. Instead, perform a Chloranil Test .

  • Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

  • A colorless/yellow bead indicates successful coupling. A blue/green bead indicates unreacted secondary amine (requires double coupling).

Protocol 2: Global Cleavage and tert-Butyl Deprotection (Strategy A)

This protocol utilizes Reagent B to simultaneously cleave the product from a Wang/Rink resin and deprotect the tert-butyl ester [4].

Step 1: Preparation

  • Ensure the resin is thoroughly washed with DCM and dried under a vacuum to remove all traces of DMF (DMF reacts with TFA to form formylating byproducts).

  • Prepare Reagent B: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Milli-Q H₂O. Chill to 0°C.

Step 2: Cleavage Reaction

  • Add 10 mL of chilled Reagent B per gram of dry resin.

  • Agitate gently at room temperature for 2.5 to 3 hours. Note: The extended time (up to 3 hours) is required because tert-butyl esters on aromatic rings cleave slower than aliphatic tert-butyl esters.

Step 3: Precipitation and Validation

  • Filter the cleavage mixture through a fritted syringe to remove the resin. Wash the resin with an additional 2 mL of neat TFA.

  • Concentrate the combined filtrate under a stream of nitrogen to approximately 20% of its original volume.

  • Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether to precipitate the product.

  • Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Validation Checkpoint: Dissolve a fraction of the dried pellet in ACN/H₂O and analyze via LC-MS. Confirm the presence of the target mass and the complete absence of the +56 Da (tert-butyl) adduct.

References

  • Solid-Phase Polyamine Synthesis Using Piperidine Building Blocks. Organic Letters (ACS Publications). [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-butyl 2-(piperidin-4-yl)benzoate

Welcome to the Advanced Technical Support Center. The synthesis of tert-butyl 2-(piperidin-4-yl)benzoate represents a "perfect storm" of chemical challenges: coupling a sterically hindered ortho-substituted aryl halide w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of tert-butyl 2-(piperidin-4-yl)benzoate represents a "perfect storm" of chemical challenges: coupling a sterically hindered ortho-substituted aryl halide with a notoriously slow-reacting C(sp3) secondary alkyl boronic ester, followed by the delicate deprotection of an amine in the presence of a highly acid-labile tert-butyl ester.

This guide moves beyond basic protocols. It deconstructs the mechanistic causality behind common failures and provides self-validating workflows to ensure high-yield, reproducible synthesis.

Strategic Workflow & Protecting Group Selection

The most frequent point of failure in this synthesis is not the carbon-carbon bond formation, but the downstream deprotection. Researchers instinctively default to an N-Boc protected piperidine boronic ester. However, removing the Boc group requires acidic conditions that concurrently cleave the tert-butyl ester. We strongly advocate for an orthogonal protecting group strategy (Route B) using an N-Cbz group, which allows for neutral deprotection.

Workflow Start tert-butyl 2-bromobenzoate BocRoute Route A: N-Boc Boronic Ester Start->BocRoute CbzRoute Route B: N-Cbz Boronic Ester Start->CbzRoute Suzuki Suzuki-Miyaura Cross-Coupling BocRoute->Suzuki CbzRoute->Suzuki BocInt N-Boc Intermediate Suzuki->BocInt Route A CbzInt N-Cbz Intermediate Suzuki->CbzInt Route B AcidDeprot Acidic Deprotection (4M HCl/Dioxane) BocInt->AcidDeprot Risk of t-Bu loss HydroDeprot Hydrogenolysis (Pd/C, H2) CbzInt->HydroDeprot 100% Orthogonal Target tert-butyl 2-(piperidin-4-yl)benzoate AcidDeprot->Target HydroDeprot->Target

Strategic workflows for tert-butyl 2-(piperidin-4-yl)benzoate synthesis comparing protecting groups.

Troubleshooting FAQs: The Suzuki-Miyaura Step

Q1: Why is my Suzuki coupling yielding mostly unreacted starting material and protodeboronated piperidine? A1: C(sp2)-C(sp3) couplings are inherently slow at the transmetalation step 1. The ortho-tert-butyl ester creates a massive steric shield around the palladium center after oxidative addition, further retarding transmetalation. This extended lifetime of the Pd(II) intermediate allows the alkylboronic ester to undergo competitive protodeboronation in the presence of water and base 2. Solution: Shift to a highly active, sterically demanding ligand like RuPhos or specialized NHC complexes 3. These ligands facilitate the oxidative addition of hindered arenes and accelerate reductive elimination, outcompeting the protodeboronation pathway.

Q2: I am observing hydrolysis of the tert-butyl ester during the cross-coupling. How do I prevent this? A2: While tert-butyl esters are generally stable to mild bases, the elevated temperatures (90–100 °C) and aqueous hydroxide/carbonate conditions often used in standard Suzuki protocols can induce hydrolysis. Solution: Switch to an anhydrous or low-water solvent system (e.g., anhydrous Toluene) and use a non-nucleophilic, mild base like anhydrous K₃PO₄.

Q3: I must use the N-Boc intermediate. How can I selectively deprotect the amine without losing the tert-butyl ester? A3: Both the N-Boc group and the tert-butyl ester rely on the generation of a stable tert-butyl cation under acidic conditions for cleavage. Using neat TFA or TFA/DCM provides no kinetic differentiation between the two 4. Solution: Use 4M HCl in anhydrous 1,4-dioxane. The differential solvation in dioxane kinetically favors the cleavage of the more labile Boc carbamate over the ester, provided the reaction is strictly monitored and quenched immediately 5.

Mechanistic Insights & Quantitative Data

Understanding the catalytic cycle is critical for troubleshooting. The diagram below illustrates where steric bulk and slow transmetalation allow side reactions to dominate.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Sterically Hindered Pd(II) Complex) Pd0->OA tert-butyl 2-bromobenzoate TM Transmetalation (C(sp2)-C(sp3) Formation) OA->TM Piperidine-4-boronic ester + Base Proto Protodeboronation (Boronic Ester Degradation) OA->Proto Slow TM allows water to react RE Reductive Elimination (Product Release) TM->RE Fast with Bulky Ligands BHE β-Hydride Elimination (Undesired Pathway) TM->BHE Slow RE RE->Pd0 Target Molecule

Mechanistic pathways in the C(sp2)-C(sp3) Suzuki coupling, highlighting competing side reactions.

Table 1: Impact of Catalyst/Ligand Systems on Sterically Hindered C(sp2)-C(sp3) Couplings

Data represents typical outcomes for coupling tert-butyl 2-bromobenzoate with N-protected piperidine-4-boronic acid pinacol ester.

Catalyst / LigandBaseSolvent SystemTemp (°C)Target Yield (%)Primary Failure Mode
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/H₂O90< 10%Protodeboronation & Ester Hydrolysis
Pd(dppf)Cl₂K₂CO₃ (aq)Dioxane/H₂O9025%Protodeboronation
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane (Anhydrous)10078%β-Hydride Elimination
Pd(OAc)₂ / RuPhos K₃PO₄ (Anhydrous) Toluene (Anhydrous) 100 88% None (Optimal)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks and validation checkpoints to ensure system integrity.

Protocol A: Optimized Suzuki-Miyaura Coupling (RuPhos System)

Causality: Using an anhydrous system with a bulky biaryl phosphine ligand forces rapid reductive elimination, preventing the degradation of the alkyl boronic ester.

  • Catalyst Pre-activation: In an argon-purged Schlenk flask, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in anhydrous Toluene (2 mL/mmol). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from orange to a deep, homogeneous red, confirming the formation of the active L₁Pd(0) species.

  • Reagent Addition: Add tert-butyl 2-bromobenzoate (1.0 equiv), N-Cbz-piperidine-4-boronic acid pinacol ester (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • Monitoring (Self-Validation): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • System Integrity Check: You must observe the product mass [M+H]+. If the mass corresponding to the protodeboronated piperidine exceeds 15% relative abundance, the system was contaminated with oxygen or moisture, poisoning the catalyst.

Protocol B: Orthogonal Deprotection via Hydrogenolysis (N-Cbz Route - Recommended)

Causality: Neutral hydrogenolysis cleanly cleaves the Cbz group without generating any acidic species, guaranteeing 100% preservation of the tert-butyl ester.

  • Setup: Dissolve the N-Cbz protected intermediate in HPLC-grade Ethyl Acetate (0.1 M). Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the flask with vacuum/Argon cycles (3x), then vacuum/H₂ cycles (3x). Stir vigorously under an H₂ balloon at room temperature.

  • Validation Checkpoint: Monitor H₂ uptake. Once bubbling ceases (typically 2-4 hours), run a TLC (Hexanes/EtOAc 1:1). The complete disappearance of the UV-active Cbz-protected spot and the appearance of a ninhydrin-positive baseline spot confirms selective deprotection. Filter through Celite to yield the pure target.

Protocol C: Kinetically Controlled Acidic Deprotection (N-Boc Route)

Causality: Dioxane provides differential solvation that kinetically favors Boc cleavage over tert-butyl ester cleavage, unlike TFA/DCM which destroys both indiscriminately.

  • Setup: Dissolve the N-Boc protected intermediate in anhydrous 1,4-dioxane (0.2 M) and cool to 0 °C.

  • Acid Addition: Dropwise, add 4M HCl in dioxane (10 equiv). Remove the ice bath and let stir at room temperature.

  • Strict Monitoring (Self-Validation): Pull aliquots every 10 minutes for LC-MS. The reaction operates on kinetic control; you must quench the reaction with saturated NaHCO₃ immediately upon the disappearance of the Boc-protected mass to prevent subsequent ester hydrolysis.

References

  • Mazzarella, D., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing). Available at:[Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters (ACS Publications). Available at: [Link]

  • Han, Y., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research (ResearchGate). Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of tert-butyl 2-(piperidin-4-yl)benzoate

Welcome to the technical support center for the purification of tert-butyl 2-(piperidin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-butyl 2-(piperidin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during flash chromatography of this compound. By understanding the chemical properties of the target molecule and the principles of chromatography, you can significantly improve the efficiency and success of your purifications.

I. Understanding the Molecule: Key to Successful Purification

tert-butyl 2-(piperidin-4-yl)benzoate possesses distinct chemical features that dictate its behavior during flash chromatography:

  • A Basic Piperidine Ring: The secondary amine in the piperidine ring (pKa ≈ 11) is basic and readily protonated. This is the primary cause of peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[1][2]

  • A Bulky tert-Butyl Ester: This non-polar group increases the compound's lipophilicity.

  • An Aromatic Benzene Ring: This feature also contributes to the molecule's overall non-polar character.

A successful purification strategy must effectively manage the basicity of the piperidine nitrogen to achieve symmetrical peaks and efficient separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying tert-butyl 2-(piperidin-4-yl)benzoate?

A1: For normal-phase chromatography, standard silica gel is a common choice.[3] However, due to the basic nature of the piperidine moiety, significant peak tailing can occur.[4][5] To mitigate this, consider these options:

  • Amine-functionalized silica: This is often a superior choice as it minimizes the interaction between the basic analyte and the stationary phase, leading to improved peak shape.[6]

  • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[1]

  • Reversed-phase C18 silica: If the compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent option.[6][7]

Q2: How do I choose the right mobile phase for normal-phase chromatography?

A2: The key is to use a mobile phase that includes a basic additive to suppress the interaction between the piperidine nitrogen and the silica surface.

  • Solvent System: A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[8][9]

  • Basic Additive: The addition of a small amount of a basic modifier is crucial.

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).[1]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol (often 1-2%) can be very effective for strongly basic compounds.[1]

The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[3][10]

Q3: When should I consider reversed-phase flash chromatography?

A3: Reversed-phase chromatography is advantageous when your crude mixture contains impurities with significantly different hydrophobicities.[7] It is particularly useful if your compound is more soluble in polar solvents like methanol or acetonitrile.[6] For tert-butyl 2-(piperidin-4-yl)benzoate, a mobile phase of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape would be a good starting point.[6]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: While tert-butyl esters are generally stable, they can be susceptible to hydrolysis under acidic conditions.[11] The acidic nature of silica gel can potentially promote the degradation of your compound.

  • Minimize Residence Time: Use a faster flow rate during your flash chromatography to reduce the time the compound is in contact with the silica.[1]

  • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or amine-functionalized silica.[1][6]

  • Alternative Purification: If degradation is significant, consider other purification techniques like acid-base extraction or recrystallization.[1]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the flash chromatography of tert-butyl 2-(piperidin-4-yl)benzoate.

Problem Potential Causes Solutions
Severe Peak Tailing Strong interaction of the basic piperidine nitrogen with acidic silanol groups on the silica surface.[4][12]1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or 1-2% of 7N ammonia in methanol into your mobile phase.[1] 2. Change Stationary Phase: Switch to amine-functionalized silica or alumina.[1][6] 3. Consider Reversed-Phase: Use a C18 column with an acidic modifier (e.g., 0.1% formic acid or TFA) in the mobile phase.[6]
Poor Separation from Impurities Inappropriate mobile phase polarity or selectivity.1. Optimize Mobile Phase: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) using TLC to find a system that provides better separation.[8] 2. Use a Gradient Elution: A gradual increase in the polar solvent concentration can improve the resolution between closely eluting compounds.[8] 3. Change Chromatography Mode: If normal-phase fails, try reversed-phase chromatography.[7]
Low Recovery of the Compound Irreversible adsorption of the compound onto the silica gel.1. Add a Basic Modifier: This will compete with your compound for active sites and improve elution.[1] 2. Flush the Column: After the initial elution, flush the column with a much stronger solvent system (e.g., 10% methanol in dichloromethane with 1% TEA) to recover any strongly adsorbed material.
Compound Elutes Too Quickly (Low Retention) The mobile phase is too strong.[13]1. Decrease Mobile Phase Polarity: Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent.[8]
Compound Elutes Too Slowly (High Retention) The mobile phase is too weak.[13]1. Increase Mobile Phase Polarity: Increase the percentage of the more polar solvent in your eluent.[8]
Split or Broad Peaks Column overloading, poor column packing, or sample solvent issues.[4]1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[4] 2. Improve Sample Loading: Dissolve the sample in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder.[14] 3. Check Column Packing: Ensure the column is packed uniformly without any channels or cracks.[4]

IV. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of tert-butyl 2-(piperidin-4-yl)benzoate using normal-phase flash chromatography.

Thin-Layer Chromatography (TLC) for Method Development
  • Objective: To determine the optimal mobile phase for separation.

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test mobile phase (e.g., 70:30:1 hexanes:ethyl acetate:triethylamine).

    • Visualize the spots under UV light and/or by staining.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[3][10]

Column Preparation and Sample Loading
  • Objective: To properly pack the column and load the sample for optimal separation.

  • Procedure:

    • Select an appropriately sized silica gel cartridge based on your sample mass (a general rule is a 1:100 ratio of sample to silica gel by weight).[10]

    • Equilibrate the column with the initial, less polar mobile phase.

    • Dry Loading (Recommended):

      • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent completely to obtain a free-flowing powder.

      • Carefully add the powder to the top of the equilibrated column.[14]

    • Wet Loading:

      • Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent.

      • Carefully load the solution onto the top of the column.[14]

Elution and Fraction Collection
  • Objective: To elute the compounds from the column and collect them in separate fractions.

  • Procedure:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

Fraction Analysis and Product Isolation
  • Objective: To identify the fractions containing the pure product and isolate it.

  • Procedure:

    • Analyze the collected fractions by TLC to identify those containing the pure tert-butyl 2-(piperidin-4-yl)benzoate.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[14]

V. Visualizing the Workflow

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Problem Identify Problem (e.g., Peak Tailing, Poor Separation) Tailing Peak Tailing? Problem->Tailing Separation Poor Separation? Problem->Separation Recovery Low Recovery? Problem->Recovery Solution1 Add Basic Modifier (TEA/NH3) Tailing->Solution1 Yes Solution2 Change Stationary Phase (Amine-Silica, Alumina) Tailing->Solution2 If modifier is insufficient Solution3 Optimize Mobile Phase Gradient Separation->Solution3 Yes Solution4 Consider Reversed-Phase Separation->Solution4 If optimization fails Recovery->Solution1 Yes Solution5 Flush with Stronger Solvent Recovery->Solution5 Also consider Success Successful Purification Solution1->Success Solution2->Success Solution3->Success Solution4->Success Solution5->Success

Caption: A decision-making workflow for troubleshooting common issues in the flash chromatography of tert-butyl 2-(piperidin-4-yl)benzoate.

VI. Concluding Remarks

The successful purification of tert-butyl 2-(piperidin-4-yl)benzoate by flash chromatography is highly achievable with a systematic and informed approach. By understanding the basic nature of the molecule and proactively addressing potential issues like peak tailing through the use of basic modifiers or alternative stationary phases, researchers can consistently obtain high-purity material. This guide serves as a comprehensive resource to empower you in your purification endeavors.

VII. References

  • Chemsrc. TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9. Available from: [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. YouTube; 2019. Available from: [Link]

  • Restek. Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Available from: [Link]

  • LCGC. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Available from: [Link]

  • Pellegrino, G., et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2021.

  • Chromatography Forum. peak tailing. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • NextSDS. tert-butyl 2-(piperidin-4-yl)benzoate — Chemical Substance Information. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. Available from: [Link]

  • Biotage. What is the Chemistry Behind Normal-Phase Flash Chromatography? Available from: [Link]

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available from: [Link]

  • Shimadzu. Liquid Chromatography. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. 1978.

  • NextSDS. tert-butyl 4-(piperidin-4-yl)benzoate — Chemical Substance Information. Available from: [Link]

  • PubChemLite. Tert-butyl 2-(piperidin-4-yl)benzoate (C16H23NO2). Available from: [Link]

  • Kumar, A., et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. 2020.

  • Biotage. Can reversed-phase flash chromatography purify better than normal-phase? Available from: [Link]

  • PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Royal Society of Chemistry. Practical Synthesis of Fragment. Available from: [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Available from: [Link]

  • Kumada SI word v3. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of tert-butyl 2-(piperidin-4-yl)benzoate

Welcome to the Application Scientist Support Hub. As researchers transition from in silico design to in vitro and in vivo validation, the physicochemical limitations of target compounds often become the primary bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As researchers transition from in silico design to in vitro and in vivo validation, the physicochemical limitations of target compounds often become the primary bottleneck.

tert-butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9) presents a classic biopharmaceutical paradox. It possesses a highly basic secondary amine (the piperidine ring) which favors aqueous solvation when protonated. However, this hydrophilic handle is tethered to a bulky, highly lipophilic tert-butyl benzoate ester that drives the molecule out of aqueous phases and into hydrophobic domains. This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound without compromising its structural integrity.

Diagnostic Workflow

Before proceeding with a solubilization strategy, consult the diagnostic logic tree below to match your experimental constraints with the appropriate chemical or physical intervention.

TroubleshootingWorkflow A Problem: Low Aqueous Solubility tert-butyl 2-(piperidin-4-yl)benzoate B Analyze Molecular Handles Piperidine (Basic) | t-Butyl Ester (Lipophilic) A->B C Strategy 1: Salt Formation B->C Chemical Modification D Strategy 2: Inclusion Complexation B->D Physical Formulation E Risk: Acid-Catalyzed Cleavage of t-Butyl Group C->E If using HCl/H2SO4 F Use Mild Organic Acids (e.g., Methanesulfonic Acid) C->F Direct Path G Use HP-β-CD or SBE-β-CD (Encapsulate Lipophilic Ester) D->G E->F Course Correct H Self-Validation: LC-MS (Check Mass Intact) Clear Solution at Target Conc. F->H G->H

Diagnostic workflow for solubilizing tert-butyl 2-(piperidin-4-yl)benzoate.

FAQ & Troubleshooting Section 1: Chemical Modification (Salt Formation)

Q: I attempted to form the hydrochloride (HCl) salt of tert-butyl 2-(piperidin-4-yl)benzoate to improve aqueous solubility, but my LC-MS shows a mass drop of 56 Da. What happened, and how do I fix this?

A: Causality: The loss of 56 Da (isobutylene) indicates the acid-catalyzed cleavage of your tert-butyl ester group. While the piperidine nitrogen (pKa ~10.4) is an excellent handle for salt formation, strong mineral acids like HCl—especially in protic solvents or at elevated temperatures—will readily hydrolyze the tert-butyl protecting group.

Solution: You must switch to an organic sulfonic acid like methanesulfonic acid (mesylate) under strictly controlled anhydrous conditions. Mesylate salts consistently produce higher aqueous solubility for basic amines (often >30 mg/mL) without the harsh hydrolysis risks associated with strong mineral acids[1] (1).

Protocol 1: Anhydrous Mesylate Salt Formation & Validation
  • Solvation: Dissolve the free base in anhydrous methyl tert-butyl ether (MTBE) or ethyl acetate. (Causality: Aprotic solvents prevent water-mediated hydrolysis).

  • Protonation: Slowly add 1.05 molar equivalents of anhydrous methanesulfonic acid dropwise at 0°C. (Causality: Low temperature mitigates the exothermic protonation that could otherwise provide the activation energy for ester cleavage).

  • Isolation: Stir for 2 hours at 0°C, filter the resulting precipitate under a nitrogen atmosphere, and wash with cold MTBE.

  • Self-Validation Step: Dissolve 1 mg of the precipitate in LC-MS grade water. Run an LC-MS analysis. The presence of the intact parent mass ( [M+H]+ = 262.1) confirms the tert-butyl group survived. If a peak at 206.1 ( [M−56+H]+ ) is dominant, ester cleavage occurred, indicating the reaction temperature was too high or the solvent was wet.

FAQ & Troubleshooting Section 2: Physical Formulation (Inclusion Complexation)

Q: My in vivo pharmacokinetic (PK) study requires an aqueous vehicle, but salt formation alters the absorption profile too much. Can I solubilize the free base directly without changing its covalent structure?

A: Causality: Yes, by utilizing inclusion complexation. The tert-butyl benzoate moiety is highly lipophilic and fits geometrically into the hydrophobic cavity of β-cyclodextrins. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), you substitute the ordered water molecules inside the cyclodextrin toroid with the hydrophobic guest. This releases entropic energy and dramatically increases apparent solubility while the exterior of the complex remains hydrophilic[] ().

Protocol 2: HP-β-CD Phase-Solubility and Complexation Workflow
  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, and 20% w/v) in 50 mM phosphate buffer (pH 7.4).

  • Saturation: Add an excess amount (e.g., 20 mg) of tert-butyl 2-(piperidin-4-yl)benzoate free base to 1 mL of each CD solution.

  • Equilibration: Shake the suspensions at 25°C for 48 hours to achieve thermodynamic equilibrium.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Step (Higuchi-Connors Plot): Quantify the dissolved drug concentration via HPLC-UV. Plot the drug concentration (M) versus the HP-β-CD concentration (M). A linear plot with a slope less than 1 indicates the successful formation of a 1:1 AL​ -type inclusion complex. If the slope plateaus early, the cyclodextrin cavity is saturated, establishing the absolute solubility threshold for your formulation.

FAQ & Troubleshooting Section 3: Co-Solvent Systems for In Vitro Assays

Q: I am preparing stock solutions for a high-throughput cell-based assay. The compound dissolves beautifully in 100% DMSO but crashes out immediately when diluted in the aqueous assay buffer. How can I prevent precipitation?

A: Causality: The "crash out" phenomenon occurs because the dielectric constant of the medium changes too rapidly upon dilution. The aqueous buffer strips the solvation shell from the lipophilic tert-butyl group before the piperidine ring can establish sufficient hydrogen bonding with water. Solution: Implement a step-down co-solvent system using a bridging solvent (like PEG-400) and a surfactant (like Tween-80) to lower the interfacial tension and create a metastable microemulsion.

Protocol 3: Step-Down Co-Solvent Dilution
  • Primary Stock: Dissolve the compound in 100% DMSO to create a 50 mM primary stock.

  • Intermediate Vehicle: Dilute the primary stock 1:10 into an intermediate vehicle consisting of 40% PEG-400, 10% Tween-80, and 50% PBS. (Causality: PEG-400 acts as a cosolvent to bridge the polarity gap, while Tween-80 forms micelles around the lipophilic ester).

  • Final Dilution: Dilute this intermediate stock into your final aqueous assay buffer to reach the target working concentration.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​ < 0.05 confirms the absence of colloidal aggregates or micro-precipitates, validating that the compound remains entirely in solution.

Quantitative Comparison of Solubilization Strategies

To aid in experimental design, the following table summarizes the expected outcomes of the strategies detailed above.

Table 1: Quantitative Excipient Matrix for tert-butyl 2-(piperidin-4-yl)benzoate

Excipient / StrategyMechanism of SolubilizationExpected Solubility LimitBiological Compatibility / Use Case
100% DMSO Disruption of crystal lattice>50 mg/mLIn vitro stock solutions only (toxic >1%)
Mesylate Salt (in H₂O) Ionization of piperidine N10 - 25 mg/mLHigh (Standard pharmaceutical salt approach)
20% HP-β-CD (in H₂O) Hydrophobic cavity inclusion5 - 15 mg/mLHigh (FDA approved for IV/Oral formulations)
5% DMSO + 5% Tween-80 Surfactant micellization1 - 5 mg/mLModerate (Tween may lyse cells at high conc.)
References
  • Source: National Institutes of Health (NIH)
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega / NIH URL

Sources

Optimization

Technical Support Center: Minimizing Side Products During N-Derivatization of tert-Butyl 2-(piperidin-4-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing derivatives of tert-butyl 2-(piperidin-4-yl)benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing derivatives of tert-butyl 2-(piperidin-4-yl)benzoate .

The dual nature of this molecule dictates your synthetic strategy: you must achieve electrophilic activation at the secondary piperidine nitrogen while preserving the highly sensitive tert-butyl ester. While tert-butyl esters provide exceptional steric shielding against nucleophilic attack and basic hydrolysis, they are notoriously labile under acidic conditions. This guide provides causality-driven troubleshooting, field-proven FAQs, and self-validating protocols to ensure high-yield derivatization.

Troubleshooting Matrix: Causality & Mitigation

Understanding the mechanistic origin of side products is the first step in eliminating them. Table 1 summarizes the most common failure modes during N-alkylation and reductive amination, mapping them directly to their chemical causes.

Table 1: Quantitative & Qualitative Analysis of Common Side Products

Side ProductReaction TypeCausality / MechanismMitigation Strategy
Quaternary Ammonium Salt Direct AlkylationOver-alkylation. The 3° amine product is often more nucleophilic than the 2° amine starting material, reacting with excess alkyl halide.Switch to reductive amination. If direct alkylation is required, strictly use 1.0 eq of alkyl halide with a syringe pump.
Free Benzoic Acid Reductive AminationAcid-catalyzed E1 elimination. Strong acids (e.g., TFA, HCl) protonate the ester oxygen, driving the expulsion of isobutylene gas.Maintain pH > 4. Use mild acids like glacial acetic acid (AcOH) as additives. Avoid heating above 40°C.
Des-alkylated SM / Alcohols Reductive AminationPremature reduction. Aggressive reducing agents (NaBH₄) reduce the aldehyde/ketone before the iminium ion can form.Use iminium-selective reducing agents like NaBH(OAc)₃ or NaBH₃CN.
Transesterification Products AllNucleophilic acyl substitution. Using primary alcohols (MeOH/EtOH) as solvents in the presence of acid/base catalysts.Use aprotic solvents (DCE, DCM, THF) to completely eliminate transesterification pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive drop in yield when using direct N-alkylation with alkyl iodides? A1: Alkyl iodides are highly reactive electrophiles. Once the secondary amine of tert-butyl 2-(piperidin-4-yl)benzoate is alkylated to a tertiary amine, it remains highly nucleophilic and undergoes a second alkylation event, forming a quaternary ammonium salt byproduct [1]. Because quaternary salts are highly polar, they are often lost in the aqueous wash during workup, appearing as an unexplained "drop in yield." Actionable Fix: Switch to reductive amination. If direct alkylation is mandatory, use a weaker electrophile (alkyl bromide), a bulky base (DIPEA), and add the electrophile dropwise at 0°C.

Q2: Can I use standard Sodium Borohydride (NaBH₄) for the reductive amination of this compound? A2: It is highly discouraged. NaBH₄ is a hard, unselective reducing agent that will rapidly reduce your starting aldehyde or ketone into an alcohol before it can condense with the piperidine to form the iminium ion [2]. Actionable Fix: Use Sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it too weak to reduce aldehydes efficiently, but perfectly tuned to reduce the highly electrophilic iminium ion intermediate[2][3].

Q3: I need to accelerate iminium formation. Is it safe to add Trifluoroacetic Acid (TFA)? A3: Absolutely not. The tert-butyl ester protecting group on your benzoate moiety is highly acid-labile [4]. TFA will rapidly catalyze the cleavage of the tert-butyl group, releasing isobutylene gas and leaving you with the free 2-(piperidin-4-yl)benzoic acid. Actionable Fix: Use 1.0 equivalent of glacial acetic acid (AcOH) or Lewis acids like Titanium tetraisopropoxide (Ti(O-iPr)₄), which accelerate imine formation without reaching the pKa threshold required to cleave the ester.

Experimental Protocols

Protocol A: Mild Reductive Amination (Preferred Method)

Objective: Synthesize the N-alkylated derivative while preserving the tert-butyl ester and preventing over-alkylation. This protocol relies on the chemoselectivity of NaBH(OAc)₃.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve tert-butyl 2-(piperidin-4-yl)benzoate (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Crucial Step: Do not substitute with stronger acids (like HCl or TFA) to ensure the tert-butyl ester remains intact.

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes to allow the equilibrium to favor iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 10 minutes. The reaction is mildly exothermic.

  • Completion & Workup: Stir at room temperature for 12–24 hours. Monitor by LC-MS. Once complete, quench carefully with saturated aqueous NaHCO₃ (to neutralize the AcOH and destroy excess hydride). Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Direct N-Alkylation (Alternative)

Objective: Perform N-alkylation using an alkyl halide when reductive amination is not viable, specifically minimizing quaternary ammonium salt formation.

  • Preparation: Dissolve tert-butyl 2-(piperidin-4-yl)benzoate (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Note: K₂CO₃ is basic enough to scavenge the HX byproduct but mild enough to prevent any potential side reactions with the ester.

  • Electrophile Addition: Load the alkyl halide (exactly 1.0 eq) into a syringe. Using a syringe pump, add the alkyl halide over 2 hours at 0°C. Maintaining a low concentration of the electrophile prevents the newly formed tertiary amine from reacting further [1].

  • Completion & Workup: Stir at room temperature until the secondary amine is consumed. Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via flash chromatography.

Workflow & Mechanistic Visualizations

Workflow Start tert-Butyl 2-(piperidin-4-yl)benzoate Decision Select N-Derivatization Pathway Start->Decision RedAm Reductive Amination (Aldehyde/Ketone) Decision->RedAm Preferred Method DirAlk Direct Alkylation (Alkyl Halide) Decision->DirAlk Alternative RedAm_Opt Reagent: NaBH(OAc)3 Additive: 1 eq AcOH Result: High Yield, No Over-alkylation RedAm->RedAm_Opt DirAlk_Opt Reagent: 1.0 eq R-X Base: K2CO3 or DIPEA Result: Risk of Quat Salt DirAlk->DirAlk_Opt

Decision workflow for N-derivatization of piperidines to minimize side products.

Mechanism SM 2° Amine Starting Material Imine Iminium Ion Intermediate SM->Imine Aldehyde + Mild Acid (AcOH) Side1 Free Acid (t-Butyl Cleavage) SM->Side1 Strong Acid (pH < 3) Product 3° Amine Target Product Imine->Product NaBH(OAc)3 Side2 Quaternary Ammonium (Over-alkylation) Product->Side2 Excess R-X (Direct Alkylation)

Mechanistic pathways showing target product formation versus common side reactions.

References

  • Title: A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines Source: Journal of the American Chemical Society (JACS) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of tert-butyl 2-(piperidin-4-yl)benzoate During Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've frequently collaborated with researchers encountering stability issues with complex inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with researchers encountering stability issues with complex intermediates like tert-butyl 2-(piperidin-4-yl)benzoate. This molecule, while invaluable in synthetic campaigns, possesses two key structural motifs—a tert-butyl ester and a secondary piperidine amine—that render it susceptible to specific degradation pathways. This guide is designed to provide you with the causal logic, diagnostic workflows, and preventative protocols to ensure the integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations that suggest compound degradation.

Q1: I've noticed my solid sample of tert-butyl 2-(piperidin-4-yl)benzoate has changed color, from white to a yellowish or brownish hue. What's happening?

A change in color is a common indicator of degradation, particularly oxidation.[1] The piperidine ring is susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light or elevated temperatures.[1] This process can form chromophoric byproducts, leading to the observed color change.

Q2: My latest LC-MS analysis shows a new, more polar peak that wasn't there when the sample was fresh. What is this impurity?

The most likely candidate for a new, more polar peak is the product of tert-butyl ester hydrolysis: 2-(piperidin-4-yl)benzoic acid. The free carboxylic acid is significantly more polar than the parent ester. This hydrolysis is typically catalyzed by trace amounts of acid or moisture in the storage environment.

Q3: I'm seeing a peak with a mass of +16 Da (M+16) relative to my parent compound. What does this signify?

An M+16 peak is the classic signature of oxidation, corresponding to the addition of a single oxygen atom.[1][2] For this molecule, the most probable site of oxidation is the nitrogen atom of the piperidine ring, forming the corresponding N-oxide.[1]

Q4: Can I still use my material if I only see minor degradation (e.g., <5%)?

This depends entirely on the requirements of your subsequent experimental steps. For sensitive catalytic reactions or quantitative biological assays, even small impurities can have significant impacts. For other applications, it might be acceptable. However, it is crucial to identify the impurity and consider its potential reactivity in your downstream chemistry. Best practice dictates using material of the highest possible purity.

Part 2: In-Depth Troubleshooting & Diagnostic Workflows

When initial observations suggest degradation, a systematic approach is required to identify the root cause and implement corrective actions.

Identifying the Primary Degradation Pathway

The two dominant degradation routes for this molecule are hydrolysis of the tert-butyl ester and oxidation of the piperidine ring. A forced degradation study is the definitive method to confirm the identity of observed impurities and to verify that your analytical method can resolve them from the parent compound.[3][4][5]

G parent tert-butyl 2-(piperidin-4-yl)benzoate (Parent Compound) hydrolysis 2-(piperidin-4-yl)benzoic acid (Hydrolysis Product) parent->hydrolysis Acid/Moisture (Hydrolysis) oxidation tert-butyl 2-(1-oxido-piperidin-4-yl)benzoate (N-Oxide Product, M+16) parent->oxidation O₂, Light, Heat (Oxidation)

Caption: Primary degradation routes for the target compound.

This study intentionally exposes the compound to stress conditions to generate potential degradants.

Objective: To generate and identify hydrolysis and oxidation products and confirm analytical method specificity.

Materials:

  • tert-butyl 2-(piperidin-4-yl)benzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • LC-MS system

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor as described in the table below. Include a control sample with no stressor.

  • Incubation: Store the vials at 40-50°C for a defined period (e.g., 24-48 hours), protected from light (except for the photostability sample, if included).[5]

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic sample with an equimolar amount of NaOH and the basic sample with HCl to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the control sample.

Data Interpretation Table:

Stress ConditionExpected Degradation PathwayPrimary Degradant Expected
0.1 M HCl Acid-catalyzed Hydrolysis2-(piperidin-4-yl)benzoic acid
0.1 M NaOH Base-catalyzed Hydrolysis (likely slower)2-(piperidin-4-yl)benzoic acid
3% H₂O₂ OxidationN-oxide (M+16) and potentially other oxidative products[1]
Heat (50°C) Thermal AccelerationMay accelerate both hydrolysis and oxidation[1]

By comparing the retention times and mass spectra of the peaks in your degraded storage sample with those generated in the forced degradation study, you can definitively identify the impurities.

Recommended Analytical Method

A stability-indicating analytical method is crucial for monitoring the purity of your compound over time.[6] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (MS) is ideal.[7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection (UV): 254 nm

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Monitor for the parent mass [M+H]⁺ and expected degradant masses.

Part 3: Preventative Measures & Best Practices

Understanding the degradation pathways allows for the implementation of a robust storage and handling strategy.

Optimal Storage Conditions

The primary goal is to mitigate exposure to the catalysts of degradation: acid/moisture and oxygen/light/heat.

ParameterRecommendation for Solid StorageRecommendation for Solution StorageRationale
Temperature -20°C -20°C or below Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[1]
Atmosphere Store under an inert gas (Argon or Nitrogen).Purge the solvent and headspace with Argon or Nitrogen before sealing.Displaces atmospheric oxygen, preventing oxidation of the piperidine ring.[1]
Container Use an amber glass vial with a tightly sealed, chemically resistant cap.Use an amber glass vial with a PTFE-lined septum cap.Prevents exposure to light, which can catalyze oxidation.[1] A tight seal prevents moisture and oxygen ingress.[8][9]
Moisture Store in a desiccator, especially after opening.Use anhydrous solvents.Prevents hydrolysis of the tert-butyl ester.
Solvent Choice N/AUse aprotic, peroxide-free solvents (e.g., anhydrous Dichloromethane, THF, or Toluene).Avoids protic sources that can facilitate hydrolysis. Peroxides in aged solvents like THF or ether can act as oxidizing agents.
Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve degradation issues.

Caption: A step-by-step workflow for troubleshooting degradation.

References

  • BenchChem. (2025).
  • Wu, Y., & Sun, Y. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • Gres, J., et al. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed. [Link]

  • Pearson Education. (n.d.). Hydrolysis of t-butyl esters.
  • Benchchem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Solvents & Petroleum Service, Inc. (n.d.). Tertiary butyl acetate - SPS. [Link]

  • SciELO. (2013). Kinetics and mechanism of oxidation of the drug intermediate 1-(2-Hydroxyethyl)piperidine by Bis(hydrogenperiodato)argentate(III). [Link]

  • ECOLINK. (n.d.). tert-Butyl Acetate. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • BenchChem. (2025).
  • MDPI. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Steric Hindrance of tert-Butyl vs. Ethyl Esters in Piperidine Benzoates

Piperidine benzoates are highly versatile scaffolds utilized extensively in neuropharmacology, acting as critical building blocks for acetylcholinesterase (AChE) inhibitors, local anesthetics, and central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Piperidine benzoates are highly versatile scaffolds utilized extensively in neuropharmacology, acting as critical building blocks for acetylcholinesterase (AChE) inhibitors, local anesthetics, and central nervous system (CNS) therapeutics [1]. In drug design, the choice of the ester alkyl group—specifically comparing an ethyl versus a tert-butyl moiety—profoundly dictates the molecule's pharmacokinetic profile.

This guide provides an objective, data-driven comparison of the steric hindrance between ethyl and tert-butyl esters, detailing how this structural divergence fundamentally alters chemical stability, hydrolysis kinetics, and downstream applications in drug development.

Structural Causality & Mechanistic Divergence

The reactivity of an ester is governed by the accessibility of its carbonyl carbon to nucleophilic attack. The transition state requires the formation of a tetrahedral intermediate; thus, the steric bulk of the alkoxy group directly dictates the activation energy of hydrolysis.

The Ethyl Ester: Minimal Shielding

The ethyl group features a primary carbon attached to the ester oxygen. With a Taft Steric Parameter ( Es​ ) of -0.07, it presents minimal steric bulk [2]. Consequently, ethyl piperidine benzoates readily undergo standard base-catalyzed acyl-oxygen cleavage ( BAc​2 ). Hydroxide ions can easily approach the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°), making these esters highly susceptible to rapid degradation in basic or esterase-rich physiological environments (e.g., blood plasma).

The tert-Butyl Ester: Massive Steric Shielding

In stark contrast, the tert-butyl group features a tertiary carbon surrounded by three methyl groups, resulting in a massive Taft Steric Parameter ( Es​ ) of -1.54 [2]. This dense electron cloud completely shields the carbonyl carbon from incoming nucleophiles. The van der Waals repulsions in the theoretical tetrahedral intermediate are so severe that the BAc​2 mechanism is effectively blocked.

Instead, tert-butyl esters require acidic conditions to hydrolyze. Protonation of the carbonyl oxygen initiates an entirely different mechanism: AAl​1 (acid-catalyzed, alkyl-oxygen cleavage). Rather than nucleophilic attack, the molecule spontaneously expels a stable tert-butyl carbocation [3].

MechanisticDivergence Substrate Piperidine Benzoate Ester Ethyl Ethyl Ester (Low Steric Bulk) Substrate->Ethyl tButyl tert-Butyl Ester (High Steric Bulk) Substrate->tButyl Pathway1 Base-Catalyzed (BAc2) Nucleophilic Attack at Carbonyl Ethyl->Pathway1 tButyl->Pathway1 Blocked Pathway2 Acid-Catalyzed (AAl1) Alkyl-Oxygen Cleavage tButyl->Pathway2 Result1 Rapid Hydrolysis (Short t1/2) Pathway1->Result1 Result2 Steric Shielding Blocks BAc2 Requires Acidic AAl1 (Long t1/2) Pathway2->Result2

Caption: Divergent hydrolysis pathways of ethyl vs tert-butyl piperidine benzoates based on steric bulk.

Quantitative Data Comparison

To objectively evaluate the impact of these structural choices, we must look at the empirical steric parameters and their direct effect on reaction kinetics. The data below summarizes the steric indices and relative hydrolysis rates in standard aqueous buffers [2][3].

Substituent GroupTaft Steric Parameter ( Es​ )Charton Parameter ( ν )Dominant Hydrolysis Mechanism (pH 7.4)Relative Hydrolysis Rate ( krel​ )
Methyl (Reference)0.000.52 BAc​2 1.0
Ethyl -0.070.56 BAc​2 ~0.95
Isopropyl -0.470.76 BAc​2 ~0.20
tert-Butyl -1.541.24Blocked / AAl​1 (Acidic)< 0.001

Note: A more negative Es​ value and a higher ν value indicate exponentially greater steric hindrance. The tert-butyl group reduces the base-catalyzed hydrolysis rate by over three orders of magnitude compared to the ethyl ester.

Experimental Methodology: Kinetic Profiling Assay

To validate the stability of these piperidine benzoates in drug development, researchers must employ a self-validating kinetic assay. The following protocol outlines a pseudo-first-order kinetic evaluation using High-Performance Liquid Chromatography (HPLC).

Self-Validation Principle: By utilizing a massive molar excess of buffer relative to the substrate, the reaction concentration of hydroxide/hydronium remains constant, reducing the rate law to pseudo-first-order. The integration of an internal standard (biphenyl) ensures that any volumetric errors during injection do not skew the data. If the experimental design is sound, the resulting plot of ln(C/C0​) versus time will yield a perfectly linear regression ( R2>0.99 ).

Step-by-Step Protocol
  • Reagent Preparation: Prepare 10 mM stock solutions of Ethyl 4-(piperidin-1-yl)benzoate and tert-Butyl 4-(piperidin-1-yl)benzoate in HPLC-grade acetonitrile. Prepare a 10 mM stock of biphenyl to serve as the Internal Standard (IS).

  • Buffer Equilibration: Pre-warm 50 mM Phosphate Buffer (pH 7.4) and 0.1 N HCl (pH 1.2) to 37°C in a thermoshaker. Causality: pH 7.4 mimics systemic circulation (testing BAc​2 resistance), while pH 1.2 mimics gastric fluid (testing AAl​1 susceptibility).

  • Reaction Initiation: Spike 100 µL of the ester stock and 50 µL of the IS stock into 9.85 mL of the pre-warmed buffer. Vortex immediately to ensure homogeneity.

  • Aliquot Sampling & Quenching: At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), withdraw 500 µL aliquots. Immediately quench the pH 7.4 aliquots by adding 500 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: The sudden drop in pH and temperature instantly halts base-catalyzed hydrolysis, freezing the kinetic snapshot for accurate analysis.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water/Acetonitrile (0.1% TFA) and monitor absorbance at 254 nm.

  • Data Processing: Calculate the peak area ratio of the Substrate to the IS. Plot ln(Area Ratio) versus time in seconds. The negative slope of this linear regression represents the observed rate constant ( kobs​ ).

Workflow Step1 1. Substrate Preparation Synthesize & Purify Esters Step2 2. Buffer Equilibration pH 7.4 & pH 1.2 at 37°C Step1->Step2 Step3 3. Kinetic Initiation Add Substrate + Internal Standard Step2->Step3 Step4 4. Aliquot Sampling Quench at Specific Time Points Step3->Step4 Step5 5. HPLC-UV Analysis Quantify Remaining Ester Step4->Step5 Step6 6. Data Regression Plot ln(C/C0) vs Time for k_obs Step5->Step6

Caption: Step-by-step kinetic assay workflow for determining pseudo-first-order hydrolysis rates.

Applications in Drug Development

The strategic selection between an ethyl and a tert-butyl ester in piperidine benzoates is rarely arbitrary; it is a calculated decision based on the desired pharmacokinetic profile [4].

  • Ethyl Esters as Rapid Prodrugs: Because the ethyl group offers minimal steric hindrance, ethyl piperidine benzoates are highly susceptible to ubiquitous plasma esterases (like butyrylcholinesterase). They are ideal when the ester is designed as a transient prodrug handle intended to enhance initial lipophilicity for absorption, but which must be rapidly cleaved in the bloodstream to release the active carboxylic acid pharmacophore.

  • tert-Butyl Esters for Systemic Stability: If the ester moiety is an integral part of the active pharmacophore and must remain intact to cross the Blood-Brain Barrier (BBB) and bind to CNS targets, the tert-butyl group is the superior choice. Its massive steric bulk acts as a molecular "shield," preventing premature enzymatic and chemical hydrolysis in systemic circulation, thereby maximizing the half-life and bioavailability of the intact drug.

References

  • MDPI. "Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions". Available at: [Link]

  • Royal Society of Chemistry (RSC). "Addition–Elimination Reactions of Carboxylic Acids and Derivatives". Available at: [Link]

Comparative

Crystallographic Validation of tert-butyl 2-(piperidin-4-yl)benzoate Derivatives: A Comparative Guide to Structural Elucidation

An Objective Comparison Guide for Researchers As a Senior Application Scientist, I've frequently guided research teams through the critical process of molecular structure validation. The unambiguous determination of a mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Researchers

As a Senior Application Scientist, I've frequently guided research teams through the critical process of molecular structure validation. The unambiguous determination of a molecule's three-dimensional architecture is non-negotiable in drug discovery and materials science. It is the bedrock upon which all further biological and chemical investigation is built. This guide provides an in-depth, experience-driven comparison of crystallographic validation for tert-butyl 2-(piperidin-4-yl)benzoate derivatives, a scaffold of interest in medicinal chemistry. We will explore not only the "how" but, more importantly, the "why" behind the chosen methodologies, comparing the definitive answers of single-crystal X-ray diffraction with the essential complementary insights from spectroscopic techniques.

The core challenge in validating structures like tert-butyl 2-(piperidin-4-yl)benzoate lies in confirming the precise connectivity, stereochemistry, and solid-state conformation, particularly of the flexible piperidine ring. While routine spectroscopic methods can confirm the presence of functional groups, they often fall short of providing an unassailable, three-dimensional picture. This is where the atomic-level resolution of X-ray crystallography becomes the indispensable gold standard.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional atomic arrangement of a molecule.[2][3] It provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. For piperidine-containing compounds, this allows for the unequivocal assignment of the chair, boat, or twist-boat conformation and the axial or equatorial positions of substituents.[4][5]

Experimental Protocol: A Self-Validating Workflow

The path from a synthesized powder to a validated crystal structure is a meticulous process where each step is designed to ensure the integrity of the final model. The causality behind this workflow is to produce a single crystal of sufficient quality and then to collect and interpret diffraction data that is internally consistent and aligns with established chemical principles.

Step 1: Purification and Crystal Growth

  • Causality: The foundation of a successful SC-XRD experiment is a high-quality single crystal. Impurities disrupt the uniform lattice required for coherent diffraction, leading to poor data or an inability to solve the structure. Recrystallization is therefore a critical purification step.[6][7] The choice of solvent is paramount; an ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures, allowing for the slow, ordered growth of crystals as the solution cools.[7]

  • Protocol:

    • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and binary mixtures) to find a system where the tert-butyl 2-(piperidin-4-yl)benzoate derivative has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

    • Dissolution: Dissolve the purified compound in a minimum amount of the chosen hot solvent to create a saturated solution.[6]

    • Slow Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature. The slow cooling is crucial as it encourages the formation of a few large, well-ordered crystals rather than many small, imperfect ones. Forcing crystallization too quickly (e.g., by placing directly in an ice bath) often leads to precipitation of an amorphous solid or microcrystalline powder.[8]

    • Crystal Harvesting: Once suitable crystals (ideally >20 µm in all dimensions) have formed, carefully harvest them from the mother liquor.[2]

Step 2: Crystal Mounting and Data Collection

  • Causality: The crystal must be mounted on a diffractometer and cooled to cryogenic temperatures (typically around 100 K). Cooling minimizes thermal vibrations of the atoms, resulting in a sharper, more intense diffraction pattern and thus higher-quality data.[2]

  • Protocol:

    • Select a well-formed single crystal under a microscope.

    • Mount the crystal on a cryo-loop.

    • Place the mounted crystal onto the diffractometer goniometer head and flash-cool it in a stream of cold nitrogen gas.

    • Collect diffraction data by rotating the crystal in a high-intensity X-ray beam (e.g., from a Mo or Cu source) and recording the diffraction pattern on a detector.[2]

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction data is a set of intensities and positions of diffracted spots. Mathematical algorithms (e.g., direct methods or Patterson methods) are used to convert this pattern back into an electron density map of the unit cell. This initial map is then refined against the experimental data to build and improve the atomic model.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file).

    • Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map and atomic model.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This iterative process improves the agreement between the calculated model and the observed diffraction data.

Step 4: Data Validation and Reporting

  • Causality: A solved structure is not complete until it is rigorously validated. Validation ensures the model is chemically sensible and accurately reflects the experimental data.[9] The standard format for reporting crystallographic data is the Crystallographic Information File (CIF).[10][11] This machine-readable file contains all information about the experiment, the unit cell, atomic coordinates, and quality metrics.[12]

  • Validation Checks:

    • R-factors (R1, wR2): These values measure the agreement between the calculated and observed diffraction data. Lower values indicate a better fit.

    • Goodness-of-Fit (GooF): This should be close to 1.0 for a good model.

    • Automated Validation Tools: Use tools like checkCIF from the International Union of Crystallography (IUCr) or PLATON to generate a validation report that flags potential issues such as missing atoms, incorrect atom assignments, or unusual bond lengths.[13]

G cluster_prep Sample Preparation cluster_xrd SC-XRD Analysis cluster_validation Validation & Reporting synthesis Synthesis of Derivative purify Purification synthesis->purify recrystal Recrystallization purify->recrystal mount Crystal Mounting & Cooling recrystal->mount Select Single Crystal collect Data Collection mount->collect solve Structure Solution collect->solve refine Structure Refinement solve->refine validate checkCIF / PLATON Validation refine->validate Refined Model cif Generate CIF File validate->cif db Database Deposition (e.g., CSD) cif->db

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD provides the definitive solid-state structure, it is not a complete picture. Molecules exist in different environments, and their conformation can be influenced by the solution state. Furthermore, SC-XRD requires a high-quality single crystal, which is not always obtainable.[1] Therefore, a multi-technique approach is essential for comprehensive validation.

Technique Principle Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography (SC-XRD) Diffraction of X-rays by the electron clouds of atoms arranged in a regular lattice.[14]Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry, absolute configuration (with Cu radiation), solid-state conformation, intermolecular interactions.[2][15]Provides atomic resolution; considered the "gold standard" for structural proof.[1]Requires a single crystal of sufficient size and quality; provides a static picture in the solid state, which may not reflect the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei with non-zero spin (e.g., ¹H, ¹³C) align in a magnetic field and absorb radiofrequency energy at characteristic frequencies.[4]Atomic connectivity (COSY, HSQC, HMBC), chemical environment of atoms, solution-state conformation (via coupling constants and NOE), molecular dynamics.[16][17]Provides data on the molecule in solution, mimicking physiological conditions; does not require crystallization; powerful for conformational analysis.[4][18]Provides an averaged structure if multiple conformers are in rapid equilibrium; does not directly provide bond lengths/angles with high precision.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge (m/z) ratio.[19]Accurate molecular weight, elemental composition (High-Resolution MS), structural information from fragmentation patterns.[20]Extremely high sensitivity; requires very small amounts of sample; confirms molecular formula.Provides no information on 3D structure or stereochemistry; isomers are often indistinguishable without fragmentation analysis.[21]
Causality in Method Selection

The choice of analytical technique is driven by the specific question being asked. A logical workflow uses these techniques synergistically to build a complete and trustworthy structural dossier.

  • Initial Confirmation (MS): After synthesis, the first step is always to confirm that the compound of the correct molecular weight has been made. High-resolution mass spectrometry (HRMS) is the ideal tool for this, as it validates the molecular formula.[20]

  • Connectivity & Solution Conformation (NMR): NMR spectroscopy is then used to confirm the carbon-hydrogen framework and atomic connectivity. For piperidine derivatives, analysis of ¹H-¹H coupling constants can provide strong evidence for the dominant chair conformation in solution and the equatorial/axial nature of substituents.[16][22]

  • Definitive 3D Structure (SC-XRD): If a single crystal can be obtained, SC-XRD is performed to provide the final, unambiguous proof of structure, stereochemistry, and solid-state conformation. This data serves to validate the interpretations made from NMR and provides a level of detail no other technique can match.[3]

G start Synthesized Product ms Mass Spectrometry start->ms mw_ok Molecular Weight Confirmed? ms->mw_ok nmr NMR Spectroscopy conn_ok Connectivity Confirmed? nmr->conn_ok xrd SC-X-ray Crystallography crystal_ok Single Crystal Obtained? xrd->crystal_ok mw_ok->nmr Yes re_eval Re-evaluate Synthesis / Purify mw_ok->re_eval No conn_ok->xrd Yes conn_ok->re_eval No final_structure Validated Structure crystal_ok->final_structure Yes crystal_ok->final_structure No (Rely on NMR/MS data)

Caption: Decision workflow for structural validation.

Conclusion

For tert-butyl 2-(piperidin-4-yl)benzoate derivatives, and indeed for any novel chemical entity, structural validation is a process of accumulating corroborating evidence. Mass spectrometry provides the foundational confirmation of identity. NMR spectroscopy offers indispensable insight into the molecule's structure and dynamic behavior in solution. However, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an irrefutable, high-resolution snapshot of the molecular architecture. By understanding the causality behind each technique and employing them in a logical, synergistic workflow, researchers can ensure the scientific integrity of their work and build a robust foundation for future development.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • NSF PAR. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods. Retrieved from [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • IUCr Journals. (2021, February 14). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (n.d.). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Retrieved from [Link]

  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ResearchGate. (2021, February). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • PubMed. (2011, October 12). A new generation of crystallographic validation tools for the protein data bank. Retrieved from [Link]

  • NC State University, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (2009, September 17). Structure Validation in Chemical Crystallography. Retrieved from [Link]

Sources

Validation

In Vitro Assay Comparison Guide: Screening tert-Butyl 2-(piperidin-4-yl)benzoate Analogs in Fragment-Based Drug Discovery

Introduction: The Role of 3D Piperidine Fragments In modern Fragment-Based Drug Discovery (FBDD), escaping "flatland" is critical for developing highly selective, soluble, and bioavailable drug candidates. tert-Butyl 2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of 3D Piperidine Fragments

In modern Fragment-Based Drug Discovery (FBDD), escaping "flatland" is critical for developing highly selective, soluble, and bioavailable drug candidates. tert-Butyl 2-(piperidin-4-yl)benzoate (CAS 1803600-82-9) and its analogs serve as premier 3D fragment scaffolds. The piperidine ring introduces essential sp3 character, allowing the molecule to project into deep, complex binding pockets, while the benzoate ester provides a versatile synthetic handle for fragment growing and linking[1].

However, because fragments possess low molecular weights (~261 g/mol ) and typically exhibit weak initial binding affinities ( Kd​ in the μM to mM range), traditional biochemical assays often fail to accurately capture their target engagement[2]. To successfully screen a library of tert-butyl 2-(piperidin-4-yl)benzoate analogs against a target—such as a protein-protein interaction (PPI) interface or an E3 ligase—researchers must deploy a cascade of orthogonal in vitro assays[2][3].

This guide objectively compares three foundational assays—TR-FRET , SPR , and ITC —detailing their operational mechanics, causal logic, and step-by-step protocols for evaluating piperidine-benzoate fragments.

Cascade Lib Piperidine-Benzoate Analog Library TRFRET 1. TR-FRET (Primary) Identify IC50 < 50 µM Lib->TRFRET High Throughput SPR 2. SPR (Validation) Confirm Kd & Kinetics TRFRET->SPR Orthogonal Check ITC 3. ITC (Thermodynamics) Select Enthalpy-Driven Hits SPR->ITC Validated Binders Lead Hit-to-Lead Elaboration ITC->Lead Favorable ΔH

Fig 1: Fragment screening cascade for piperidine-benzoate analogs.

Objective Comparison of In Vitro Assays

When screening small, weak-binding analogs, no single assay provides a complete picture. TR-FRET provides the throughput necessary for primary screening, SPR offers label-free biophysical validation to weed out false positives, and ITC delivers the thermodynamic blueprint required for rational fragment optimization[2][4].

Quantitative Data Summary
MetricTR-FRET (Biochemical)SPR (Biophysical)ITC (Biophysical)
Throughput High (384/1536-well plates)Medium (384-well, serial injection)Low (1-2 samples per hour)
Primary Readout Fluorescence Ratio ( IC50​ )Refractive Index Change ( Kd​ , Kon​ , Koff​ )Heat Change ( ΔH , ΔS , Kd​ , n )
Sensitivity ( Kd​ Limit) ~1 mM (Tracer dependent)~5 mM (Requires high density)~100 µM (Requires high protein conc.)
Fragment Conc. Needed 10 µM – 2 mM10 µM – 2 mM50 µM – 5 mM
Labeling Required? Yes (Fluorophores)Yes (Protein immobilized to chip)No (True label-free, in solution)
Primary Advantage Rapid library triage; low protein consumption.Real-time kinetics; detects direct binding.Gold standard for thermodynamics.
Primary Limitation Susceptible to fluorescent interference.Prone to bulk-shift artifacts from DMSO.High sample consumption; low throughput.

Assay Mechanics and Experimental Protocols

A. Time-Resolved Fluorescence Energy Transfer (TR-FRET)

The Logic: TR-FRET is utilized as the primary screen because it combines the proximity-dependence of FRET with the time-gating of lanthanide fluorophores. Piperidine derivatives and screening library impurities often exhibit auto-fluorescence that masks weak fragment signals. By using a Europium donor (long emission half-life) and introducing a 50 µs measurement delay, short-lived background auto-fluorescence decays completely, yielding a high signal-to-noise ratio[5][6].

TRFRET Donor Europium Donor Target Target Protein Donor->Target Tagged Acceptor Cy5 Acceptor Donor->Acceptor FRET Signal Tracer Fluorescent Tracer Target->Tracer Binding Acceptor->Tracer Tagged Fragment Piperidine Analog Fragment->Target Displaces Tracer (Signal Drops)

Fig 2: TR-FRET competition assay principle for fragment screening.

Self-Validating Protocol: TR-FRET Competition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation, and 1 mM DTT).

  • Complex Formation: Mix His-tagged target protein (10 nM) with Europium-anti-His antibody (2 nM) and a Cy5-labeled reference tracer (at its Kd​ concentration).

  • Compound Addition: Dispense the tert-butyl 2-(piperidin-4-yl)benzoate analogs into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration range of 10 µM to 1 mM. Causality: Acoustic dispensing avoids tip-based carryover of sticky hydrophobic fragments.

  • Incubation: Add 10 µL of the protein/tracer complex to the compounds. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read on a multi-mode plate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (Cy5) after a 50 µs delay.

  • Validation: Calculate the 665/620 nm ratio. Include a DMSO-only positive control (max FRET) and an untagged target negative control (min FRET) to establish the Z'-factor.

B. Surface Plasmon Resonance (SPR)

The Logic: Hits from TR-FRET must be validated biophysically. SPR detects mass changes at a sensor surface. Because tert-butyl 2-(piperidin-4-yl)benzoate is small (~261 Da), it generates a very low response unit (RU) signal upon binding[7]. Therefore, the target protein must be immobilized at a high density, and strict DMSO matching is enforced to prevent refractive index mismatches between the running buffer and the sample[8].

SPR Chip Sensor Chip (Immobilized Target) Assoc Association Phase (Kon) Chip->Assoc Mass Increases Flow Inject Piperidine Analog (Analyte) Flow->Chip Flow Over Equil Steady State (Req -> Kd) Assoc->Equil Saturation Dissoc Dissociation Phase (Koff) Equil->Dissoc Wash Buffer

Fig 3: SPR sensorgram phases for kinetic binding analysis.

Self-Validating Protocol: SPR Kinetic Profiling

  • Surface Preparation: Amine-couple the target protein to a CM5 sensor chip to a high density (e.g., 5000 RU). Leave one flow cell blank as a reference surface.

  • Buffer Matching: Prepare running buffer (PBS-P+) containing exactly 2.0% DMSO. Causality: Even a 0.1% difference in DMSO between the buffer and the injected fragment will cause a massive bulk refractive index shift, obscuring the tiny fragment binding signal.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) prior to the experiment to computationally correct for bulk shifts.

  • Analyte Injection: Inject piperidine analogs in a multi-cycle kinetic format (concentrations from 3.125 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Subtract the reference flow cell signal and the blank buffer injection signal (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , Kon​ , and Koff​ .

C. Isothermal Titration Calorimetry (ITC)

The Logic: To optimize a hit into a lead, medicinal chemists need to know how the fragment binds. Is it driven by the formation of specific hydrogen bonds (enthalpy, ΔH<0 ) or by the displacement of water molecules from hydrophobic surfaces (entropy, ΔS>0 )? ITC measures the exact heat absorbed or released during binding[6]. For 3D fragments like piperidine-benzoates, confirming an enthalpy-driven interaction ensures that the sp3 nitrogen or the ester carbonyl is making specific, directional contacts with the target pocket, rather than just aggregating.

Self-Validating Protocol: ITC Thermodynamic Profiling

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Causality: The fragment must be dissolved in the exact same dialysis buffer. Any buffer mismatch will generate massive heats of mixing that dwarf the binding heat.

  • Loading: Load the target protein (typically 30–50 µM to detect weak fragment binding) into the sample cell. Load the reference cell with water or buffer.

  • Syringe Preparation: Dissolve the tert-butyl 2-(piperidin-4-yl)benzoate analog in the dialysis buffer to a concentration 10-20 times higher than the protein (e.g., 500 µM to 1 mM). Ensure DMSO concentrations match exactly (usually <2%).

  • Titration: Perform 20 injections of 2 µL of the fragment into the cell at 25°C, with 120-second spacing between injections to allow the heat signal to return to baseline.

  • Control: Perform a control titration of the fragment into the buffer alone. Subtract this "heat of dilution" from the main experiment.

  • Data Fitting: Integrate the area under each injection peak and fit to a one-site binding model to determine the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ).

References

  • O'Brien, P. et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022.[Link]

  • St John-Campbell, S., & Bhalay, G. "Target Engagement Assays in Early Drug Discovery." Journal of Medicinal Chemistry, 2025.[Link]

  • Lai, A. C., & Crews, C. M. "Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders." Future Medicinal Chemistry, 2020.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Tert-butyl 2-(piperidin-4-yl)benzoate: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of tert-butyl 2-(piperidin-4-yl)benzoate. As researchers and drug development professionals, our commitment to safety and en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of tert-butyl 2-(piperidin-4-yl)benzoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This document is designed to provide you with the essential, immediate safety and logistical information necessary for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile: Why Caution is Critical

Before initiating any disposal protocol, it is imperative to understand the inherent risks associated with tert-butyl 2-(piperidin-4-yl)benzoate. This understanding informs every subsequent step of the handling and disposal process.

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure during handling and disposal. The primary goal is to contain the substance and prevent its release into the environment or contact with personnel.

Pre-Disposal Checklist: Ensuring a Safe and Compliant Process

Prior to the collection and disposal of tert-butyl 2-(piperidin-4-yl)benzoate waste, a systematic check ensures all safety and regulatory prerequisites are met.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the correct use of PPE. When handling tert-butyl 2-(piperidin-4-yl)benzoate for disposal, the following should be worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, which can cause irritation and dermal toxicity.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that could cause serious eye irritation.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation, which can be harmful.[4]
Waste Container Selection and Labeling

The integrity of the waste containment system is paramount. Follow these guidelines for container selection and labeling:

  • Container Compatibility: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, sealable lid.[5]

  • Labeling: The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "tert-butyl 2-(piperidin-4-yl)benzoate"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

This labeling is a critical requirement under the Resource Conservation and Recovery Act (RCRA) to ensure proper "cradle-to-grave" management of hazardous materials.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of tert-butyl 2-(piperidin-4-yl)benzoate.

Step 1: Waste Segregation

It is a critical safety and regulatory requirement to not mix different waste streams.[5]

  • Action: Collect waste tert-butyl 2-(piperidin-4-yl)benzoate, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation is essential for the waste disposal facility to apply the correct treatment and disposal methods.

Step 2: Container Management

Proper management of the waste container in the laboratory is crucial to prevent spills and exposure.

  • Action: Keep the waste container sealed unless actively adding waste. Store the container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Causality: A sealed container prevents the release of vapors and reduces the risk of spills. Proper storage location minimizes the potential for accidental breakage or reaction with other chemicals.

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste management facility.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Causality: The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste be transported, treated, and disposed of by facilities with the appropriate permits.[6][7] Your EHS department will ensure that the disposal process is compliant with all federal, state, and local regulations.[8]

Step 4: Documentation

Maintaining accurate records is a key component of regulatory compliance.

  • Action: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately and retained. The manifest system is designed to track hazardous waste from its point of generation to its final disposal.[9]

  • Causality: Proper documentation provides a legal record of the waste's journey and final disposition, which is a requirement under RCRA.

Emergency Procedures in Case of a Spill

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 2-(piperidin-4-yl)benzoate.

cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Disposal & Documentation cluster_spill Emergency Spill Protocol A Identify Waste (tert-butyl 2-(piperidin-4-yl)benzoate) B Assess Hazards (Toxic, Irritant) A->B C Select Appropriate PPE B->C D Prepare Labeled, Compatible Waste Container C->D E Segregate Waste (No Mixing) D->E Proceed to Collection F Place Waste in Container E->F G Seal and Store Securely F->G H Contact EHS for Pickup G->H Ready for Disposal I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Waste Facility I->J S1 Spill Occurs S2 Evacuate & Alert S1->S2 S3 Don PPE S2->S3 S4 Contain with Inert Material S3->S4 S5 Collect and Dispose as Hazardous Waste S4->S5

Caption: Disposal workflow for tert-butyl 2-(piperidin-4-yl)benzoate.

Conclusion

The proper disposal of tert-butyl 2-(piperidin-4-yl)benzoate is a multi-faceted process that requires a thorough understanding of its hazards, strict adherence to safety protocols, and compliance with regulatory requirements. By following the steps outlined in this guide, laboratory professionals can ensure that this chemical waste is managed in a manner that is safe for both individuals and the environment. Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance.[10][11]

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 12). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • tert-butyl 2-(piperidin-4-yl)benzoate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • SAFETY DATA SHEET. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. Retrieved from [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-(piperidin-4-yl)benzoate

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of functionalized heterocycles not merely as a compliance exercise, but as a critical component of experiment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of functionalized heterocycles not merely as a compliance exercise, but as a critical component of experimental integrity. Tert-butyl 2-(piperidin-4-yl)benzoate (CAS: 1803600-82-9) is a highly versatile small-molecule scaffold utilized extensively in the synthesis of analgesics, antidepressants, and targeted therapeutics[1][2].

However, its unique structural amalgamation—a basic piperidine ring coupled with a lipophilic tert-butyl benzoate ester—creates a complex hazard profile that demands a rigorous, self-validating operational protocol.

Below is the comprehensive, mechanistically grounded guide for the safe handling, personal protective equipment (PPE) deployment, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Risks

To handle a chemical safely, one must understand the causality of its reactivity. The hazards of Tert-butyl 2-(piperidin-4-yl)benzoate are driven by the synergistic effects of its functional groups[3][4]. The piperidine moiety acts as a secondary amine, conferring significant basicity that leads to localized tissue corrosion. Simultaneously, the lipophilic nature of the tert-butyl ester enhances dermal penetration, exacerbating systemic toxicity[5].

Table 1: Hazard Profile & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Causality
H302 / H312 / H332 Acute Toxicity (Oral, Dermal, Inhalation)The lipophilic tert-butyl ester enhances systemic absorption across biological membranes; the piperidine core subsequently disrupts cellular function[3][5].
H315 / H319 Skin & Serious Eye IrritationThe nitrogen lone pair on the piperidine ring acts as a Lewis base, causing rapid, localized tissue irritation and potential corneal damage upon contact[3][4].
H336 STOT SE 3 (Drowsiness/Dizziness)High lipid solubility allows the aerosolized compound to rapidly cross the blood-brain barrier, inducing central nervous system (CNS) depression[3][6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix outlines the required equipment and the performance rationale behind each selection.

Table 2: PPE Specifications & Performance Metrics

PPE CategoryRecommended Material / StandardPerformance Rationale
Hand Protection Nitrile Rubber (NBR) GlovesNBR provides excellent chemical resistance with a breakthrough time of >480 minutes against lipophilic organic amines[7]. Avoid latex, which degrades rapidly upon contact with esters.
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)Essential to prevent aerosolized amine droplets from causing severe, irreversible ocular damage[6][7]. Safety glasses with side shields are inadequate.
Respiratory ABEK-P3 Filter Cartridge (If outside hood)'A' blocks organic vapors; 'K' specifically neutralizes ammonia and amine derivatives; 'P3' captures fine particulates and aerosols[7].
Body Protection Flame-Retardant Lab Coat & Tyvek SleevesProtects against localized exothermic reactions that can occur during the functionalization or accidental oxidation of the amine[6].

Operational Workflow & Self-Validating Protocol

Reactions involving secondary amines are highly sensitive to air and moisture, often leading to unwanted oxidation or exothermic degradation[8]. Every step in the handling process must include a validation check to ensure environmental and experimental control.

Step-by-Step Handling Methodology
  • Step 1: Environmental Validation

    • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Validation Check: The hood's anemometer must read a face velocity of >100 feet per minute (fpm) before opening the chemical container.

  • Step 2: Inert Atmosphere Setup

    • Action: Purge the receiving reaction flask with an inert gas (Nitrogen or Argon) to prevent amine oxidation[8].

    • Validation Check: The bubbler flow rate should be steady, and the internal oxygen sensor (if available) should read <1%.

  • Step 3: Reagent Transfer

    • Action: Weigh the Tert-butyl 2-(piperidin-4-yl)benzoate using a static-free, grounded spatula to prevent dust ignition or aerosolization[9].

    • Validation Check: The analytical balance stability indicator must lock completely; no visible particulate suspension should occur in the hood.

  • Step 4: Thermal Control

    • Action: Submerge the reaction vessel in an ice bath prior to the addition of electrophiles or solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[8].

    • Validation Check: The internal thermocouple must register <5°C before proceeding, mitigating the risk of exothermic runaway.

  • Step 5: Decontamination

    • Action: Wipe down spatulas and balances with a dilute acidic solution (e.g., 1% citric acid) to neutralize residual amine, followed by an isopropyl alcohol wipe[7].

    • Validation Check: A litmus paper swab of the work area must read pH neutral (7.0).

Workflow A 1. Environmental Isolation (Fume Hood) B 2. PPE Verification (NBR Gloves, Goggles) A->B C 3. Inert Transfer (N2/Ar Atmosphere) B->C D 4. Reaction Setup (Thermal Control) C->D E 5. RCRA-Compliant Waste Segregation D->E

Fig 1. Self-validating standard operating workflow for handling piperidine derivatives.

Spill Response & Chemical Disposal Plan

Improper disposal of piperidine derivatives and benzoate esters poses severe environmental risks, particularly to aquatic life[8].

Immediate Spill Response
  • Evacuate & Isolate: Immediately clear the area and ensure the fume hood sash is lowered to maximize exhaust draw[10].

  • Containment: Absorb the spill using dry sand, earth, or vermiculite. Do not use combustible materials like sawdust, as the amine can react exothermically[10].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, high-density polyethylene (HDPE) container[9].

RCRA-Compliant Disposal Routing

Tert-butyl 2-(piperidin-4-yl)benzoate cannot be routed to aqueous waste or standard trash[11].

  • Segregation: Collect all waste, including contaminated gloves and absorbent materials, in dedicated containers labeled clearly as "Hazardous Organic Waste - Amines/Esters".

  • Regulatory Compliance: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), this material must be treated as characteristic hazardous waste due to its toxicity profile[12].

  • Destruction: Entrust disposal strictly to a licensed hazardous waste management facility. The preferred method of destruction is a chemical incinerator equipped with an afterburner and a scrubber system to safely neutralize nitrogen oxides (NOx) generated during combustion[10][13].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(piperidin-4-yl)benzoate
Reactant of Route 2
Tert-butyl 2-(piperidin-4-yl)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.